This compound is a benzotropolone-type natural phenol that serves as an important bioactive compound with significant antioxidant and pharmacological properties. This orange-red crystalline solid is soluble in polar organic solvents but not in water, making it particularly interesting for pharmaceutical and nutraceutical applications [1]. This compound occurs naturally as an aglycone, while its glycoside form (ether-linked to sugar), known as dryophantin, is found in various botanical sources including nutgalls and oak barks [1]. The compound can be synthesized through oxidation of pyrogallol using chemical oxidants like sodium periodate, which has facilitated extensive research into its properties and potential applications [1].
Historically, this compound attracted significant attention for dyeing applications, with early characterization work conducted by Arthur George Perkin, who documented the formation of trimethyl ether and triacetate derivatives [1]. Contemporary research has revealed that this compound is present in several plant materials beyond its traditional known sources, including roasted coffee beans, tea, and various underutilized fruits [2] [3]. Recent studies have detected this compound in commercial coffee samples, with concentration ranges varying based on extraction methods, demonstrating its significance in commonly consumed beverages [3].
Table 1: Natural Sources and Concentrations of this compound
| Natural Source | Part/Form | Concentration Range | Extraction Method | Reference |
|---|---|---|---|---|
| Nutgalls (Rhus semialata) | Fruit pulp | Not quantified | Methanol/water extraction | [4] |
| Oak barks | Bark | Not quantified | Not specified | [1] |
| Roasted coffee beans | Ground coffee | 85-770 ng/g dry weight | Water/Acetonitrile extraction | [3] |
| English breakfast tea | Tea leaves | 335-360 ng/g dry weight | Water extraction | [3] |
| Cocoa | Powder | Not detected | Water/Acetonitrile extraction | [3] |
This compound (chemical formula: C₁₁H₈O₅; molar mass: 220.180 g·mol⁻¹) is characterized by its distinctive benzotropolone structure, which contributes to its notable chemical reactivity and biological activity [1]. The compound's systematic IUPAC name is 1,7,8,9-tetrahydroxy-2H-benzo[7]annulen-2-one, and it is also known as 2,3,4,6-tetrahydroxybenzocyclohepten-5-one [1]. The benzotropolone skeleton features a seven-membered ring with multiple hydroxyl groups, making it an effective radical scavenger and antioxidant.
This compound's formation mechanism involves oxidative dimerization of pyrogallol, either through enzymatic action or chemical oxidation [5]. Recent research has elucidated the crucial role of a bicyclo[3.2.1] octane-type intermediate (BOI) in the production of benzotropolone derivatives, including this compound [5]. This intermediate undergoes decarboxylation in aqueous environments to form this compound, while reactions with alcohols lead to the formation of ester derivatives, providing insights into the structural versatility of this compound class [5].
Table 2: Chemical and Physical Properties of this compound
| Property | Value/Description | Experimental Conditions | Reference |
|---|---|---|---|
| Chemical Formula | C₁₁H₈O₅ | - | [1] |
| Molar Mass | 220.180 g·mol⁻¹ | - | [1] |
| Appearance | Red crystalline solid | Standard state (25°C, 100 kPa) | [1] |
| Solubility | Soluble in polar organic solvents; insoluble in water | Standard state (25°C, 100 kPa) | [1] |
| Synthesis | Oxidation of pyrogallol with sodium periodate | Laboratory synthesis | [1] |
| Relative ORAC Value | 6.01 ± 0.42 | Oxygen-radical absorbance capacity | [3] |
This compound demonstrates potent antioxidant activity through multiple mechanisms, including direct free radical scavenging and enhancement of cellular defense systems. Studies have confirmed its high peroxyl radical scavenging activity, with a relative oxygen-radical absorbance capacity (ORAC) value of 6.01 ± 0.42 [3]. Research using electron spin resonance (ESR) spectroscopy has shown that this compound effectively scavenges hydroxyl radicals generated in Fenton reaction systems [6]. In cellular models, this compound protected human HaCaT keratinocytes from apoptosis induced by ultraviolet B (UVB) radiation and particulate matter (PM2.5) by reducing intracellular reactive oxygen species (ROS) levels and preventing oxidative damage to cellular components including DNA, lipids, and proteins [6].
The cytoprotective mechanisms of this compound involve modulation of mitochondrial function and regulation of apoptotic pathways. Treatment with this compound prevented mitochondrial depolarization induced by UVB and PM2.5 exposure, maintaining cellular energy metabolism and viability [6]. Furthermore, this compound regulates the balance between pro-apoptotic and anti-apoptotic proteins, effectively modulating caspase signaling pathways to suppress programmed cell death under oxidative stress conditions [6].
This compound exhibits significant inhibitory effects on several enzymes relevant to disease pathologies:
Xanthine oxidase inhibition: this compound demonstrates potent xanthine oxidase (XO) inhibitory activity, which contributes to its potential anti-gout properties. This activity is particularly significant as this compound is formed through the oxidation of pyrogallol, which itself shows time-dependent XO inhibition that increases with incubation period [2]. The conversion to this compound represents a key step in the mechanism of pyrogallol's potent XO inhibitory activity [2].
Catechol-O-methyltransferase inhibition: this compound can inhibit 2-hydroxy and 4-hydroxyestradiol methylation by catechol-O-methyltransferase, potentially influencing estrogen metabolism and related pathological processes [1].
TLR signaling inhibition: this compound has been identified as a potent and specific inhibitor of the TLR1/TLR2 activation pathway, suggesting potential applications in modulating inflammatory responses [1].
Tyrosinase inhibition: Studies on Rhus semialata fruit extracts containing this compound demonstrated anti-tyrosinase activity, with reported IC₅₀ values of 862.7 ± 12.62 μg/mL, indicating potential applications in hyperpigmentation disorders [4].
The protective effects of this compound against UVB and PM2.5-induced apoptosis involve complex interactions with multiple signaling pathways. Experimental evidence indicates that this compound modulates mitogen-activated protein kinase (MAPK) signaling pathways, including p38, ERK, and JNK cascades [6]. These pathways play critical roles in cellular stress responses and survival mechanisms.
The following diagram illustrates the key signaling pathways through which this compound exerts its cytoprotective effects:
This compound modulates oxidative stress and apoptosis pathways.
For the extraction of this compound from plant materials such as Rhus semialata fruits, the following methanol extraction protocol has been established [4]:
For water extraction, follow similar procedures but use deionized water as the solvent, followed by lyophilization of the supernatant at -80°C to obtain the dry extract [4].
This compound can be synthesized through chemical oxidation of pyrogallol as follows [1] [5]:
This method typically yields this compound with high purity suitable for pharmaceutical studies and bioactivity assays.
The xanthine oxidase (XO) inhibitory activity of this compound can be evaluated using the following protocol [2]:
This assay system allows for the evaluation of this compound's potential in managing hyperuricemia and gout.
Accurate quantification of this compound in complex matrices like brewed beverages requires sophisticated sample preparation to overcome interference from hydrophobic background components [3]:
The following liquid chromatography-mass spectrometry (LC-MS) method has been validated for this compound quantification [3]:
The following workflow diagram illustrates the complete analytical process for this compound quantification:
Analytical workflow for this compound quantification in complex matrices.
This compound represents a naturally occurring benzotropolone compound with diverse biological activities and potential therapeutic applications. Its presence in traditional botanical sources like nutgalls and oak barks, as well as in commonly consumed beverages like coffee and tea, underscores its significance as a bioactive natural product. The comprehensive experimental protocols and analytical methods outlined in this guide provide researchers with robust methodologies for further investigation of this promising compound.
The connection between purpurogallin and iron gall ink is indirect. This compound is a compound found in oak galls [1] [2], which are one of the primary ingredients in traditional iron gall ink. The key chemical reaction in the ink involves tannic and gallic acids from the crushed galls reacting with ferrous sulfate (vitriol) to form a black complex [3] [4]. While this compound is a component of the gall nut mixture, historical recipes and scientific studies focus on the gall nut extract as a whole rather than on purified this compound.
For your research on the material composition of iron gall ink, modern analytical techniques like Raman microspectroscopy are highly relevant. The table below summarizes key information from a study that used this method to analyze historic iron gall inks on parchment.
| Aspect | Description |
|---|---|
| Core Technique | Raman microspectroscopy [5] |
| Key Advantage | Allows non-invasive, *in situ* analysis of historic objects without damage [5] |
| Optimal Excitation | 782 nm laser wavelength to reduce fluorescence interference [5] |
| Major Spectral Peaks | ~1475, 1310-1350, 490-640, and 400 cm⁻¹ [5] |
| Primary Degradation Mechanisms | (1) Metal-catalyzed oxidation by excess iron(II) and copper(II) ions; (2) Acid-catalyzed hydrolysis [5] |
Historical recipes for iron gall ink consistently use three main ingredients, as shown in the table below.
| Ingredient | Role in Formulation | Example Proportions (1571 London Recipe) [4] |
|---|---|---|
| Oak Galls | Source of tannic and gallic acids [3] [4] | 5 ounces |
| Ferrous Sulfate (Vitriol) | Iron source to form the colored complex [3] [4] | 3 ounces (referred to as "copres") |
| Gum Arabic | Binder; provides viscosity, brilliance, and adhesion [3] [4] | 2 ounces |
The following diagram illustrates the general workflow for creating iron gall ink based on these historical recipes.
Iron gall ink preparation workflow.
For your work in drug development, the strong chelating properties of this compound-related compounds could be a valuable research angle. The degradation of ink involves metal-catalyzed oxidation [5], and molecules that can effectively bind metal ions often have implications in diseases involving metal dysregulation.
To further your research, I suggest:
For research replication and development, here is a summary of key experimental findings and methodologies related to purpurogallin's major activities.
| Biological Activity | Experimental Model | Key Protocol Details | Major Finding / Mechanism |
|---|
| Inhibits Osteoclast Differentiation | Mouse Bone Marrow Macrophages (BMMs) [1] | • Cells treated with M-CSF (10 ng/mL) & RANKL (20 ng/mL). • this compound (5-10 μM) added during differentiation. • TRAP staining after 4 days. | Suppresses formation of TRAP-positive multinucleated cells. Downregulates c-Fos & NFATc1, key transcription factors [1]. | | Xanthine Oxidase (XO) Inhibition | In vitro enzyme assay [2] | • XO activity measured by uric acid production from xanthine. • IC₅₀ determined from dose-response. | Potent, reversible mixed-type inhibition. Binds to active site via H-bonds and van der Waals forces [2]. | | Anticancer / Autophagy Blockage | Cell-based & in vitro assays [3] | • Inhibition profile assessed via cell-based autophagy assays and SDS-PAGE for Atg4B affinity. | Identified as an Atg4B inhibitor, blocking autophagy and potentiating chemotherapy effects [3]. | | Epigenetic Modulation (KDM4 Inhibition) | In vitro enzymatic assay & colon cancer cells [4] | • High-throughput screening & follow-up assays on synthetic derivatives. • Measured H3K9me3/2 & H3K36me3 levels. | Derivative 9bf showed IC₅₀ of 10.1-24.4 μM against KDM4A, increased histone methylation, antitumor action [4]. | | Antimicrobial Activity | In vitro bacterial strains [5] | • MIC (Minimum Inhibitory Concentration) determined against various bacteria. | Effective against Gram-positive bacteria, including MRSA (MIC = 11.0 μg/ml) [5]. |
The following diagram illustrates the molecular mechanism by which this compound inhibits osteoclast differentiation, based on the findings from the research [1]:
This compound inhibits osteoclast differentiation by targeting key transcriptional regulators. [1]
The diverse biological activities of this compound make it a compelling candidate for therapeutic development:
The benzotropolone ring system of this compound serves as a versatile pharmacophore, and its ongoing study—including the synthesis of novel derivatives—continues to be a valuable approach in medicinal chemistry for discovering new therapeutic agents [3] [6] [4].
Arthur George Perkin, a Professor of Colour Chemistry and Dyeing at the University of Leeds, began his detailed chemical investigation of purpurogallin in the early 1900s [1]. His work focused on establishing the compound's chemical structure and properties.
Key Early Findings on this compound
| Aspect Investigated | Key Finding / Method |
|---|---|
| Chemical Nature | Benzotropolone-containing natural product; orange-red, crystalline solid [2]. |
| Origin | Aglycone found in its glycosidic form (dryophantin) in nutgalls and oak bark [2]. |
| Early Synthesis | Prepared via oxidation of pyrogallol [2]. |
| Structural Analysis | Characterized formation of derivatives like trimethyl ether and the triacetate [2]. |
Perkin's work established this compound's identity as C11H8O5 and laid the groundwork for understanding its complex benzannulenone structure [2]. This early research was part of his broader distinguished career investigating natural coloring matters, for which he was elected a Fellow of the Royal Society and awarded the Davy Medal in 1924 [1].
Contemporary research has uncovered this compound's potent bioactivities, particularly its anti-inflammatory and anticancer effects, by targeting specific cellular signaling pathways.
This compound suppresses multiple pro-inflammatory signaling pathways [3] [4]
The following table summarizes quantitative findings from key cellular studies on this compound.
Summary of Key Experimental Findings in Cellular Models
| Biological Effect | Experimental Model | Key Measured Outcomes | Significant Findings / IC₅₀ |
|---|---|---|---|
| Anti-inflammatory [3] [4] | LPS-stimulated BV2 microglial cells | NO production; PGE2 production; TNF-α & IL-1β expression. | Significant inhibition of all mediators; e.g., reduced NO and PGE2 via iNOS/COX-2 downregulation. |
| Anticancer [6] | ESCC cells (KYSE-30, KYSE-450) | Cell viability (anchorage-dependent & independent); MEK1/2 kinase activity. | Inhibited cell growth; directly bound and inhibited MEK1/2 kinase activity. |
| Neuroprotection [5] | OGD/R-induced HT22 neurons; MCAO/R mouse model | Neuronal apoptosis; infarct volume; neurological scores. | Reduced apoptosis in vitro; improved neurological function and reduced infarct size in vivo. |
This protocol is adapted from studies investigating this compound's effects in LPS-stimulated BV2 microglial cells [3] [4].
1. Cell Culture and Pre-treatment
2. Cell Stimulation
3. Assessment of Cytotoxicity
4. Measurement of Inflammatory Mediators
5. Analysis of Gene and Protein Expression
Purpurogallin (PPG), a phenolic compound with the chemical name 2,3,4,5-tetrahydroxybenzo[7]annulen-6-one (CAS 569-77-7), is a potent antioxidant found in plant-based foods and brewed beverages [1] [2]. It exhibits significant biological activity, including high peroxyl radical scavenging activity, inhibition of nitric oxide synthesis, suppression of cancer cell growth, and prolongation of cardiocyte survival against oxidants [1] [2]. In the food industry, PPG can be used as an additive to edible and non-edible oils or fats to retard oxidation [1].
Despite its significance, quantifying PPG in brewed beverages like coffee, tea, and cocoa has been challenging due to its hydrophobicity and interference from background hydrophobic components, making separation and accurate detection difficult [1] [3]. Traditional spectrophotometric methods at 420 nm lack reliability for complex food matrices due to inaccurate background subtraction [1]. This document details a robust methodology combining solid-phase extraction (SPE) for sample clean-up and liquid chromatography-mass spectrometry (LC-MS) for detection and quantification, enabling precise measurement of PPG in commercial brewed beverages [1] [2] [3].
Three extraction methods were evaluated. Water extraction (WTE) was identified as the optimal method for quantifying PPG in brewed beverages due to its better correlation with actual brewing conditions [1] [3].
The following workflow diagram illustrates the complete analytical procedure:
The developed SPE-LC-MS method was validated with the following performance characteristics [1] [3]:
| Validation Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 71.8 ng/g dry weight (dw) |
| Limit of Quantification (LOQ) | 155.6 ng/g dw |
| SPE Recovery | 26.6% |
| Overall Recovery (WTE) | 2.6% |
| Overall Recovery (ANE) | 6.8% |
PPG was successfully detected and quantified in various commercial products. The table below summarizes the concentration ranges found in different beverage types using the respective extraction methods [1] [3] [6].
| Beverage Type | Extraction Method | PPG Content (ng/g dry weight) |
|---|---|---|
| Ground Coffee | Acetonitrile Extraction (ANE) | 635 - 770 |
| Ground Coffee | Water Extraction (WTE) | 455 - 630 |
| Ground Coffee | Moka Pot Brewing (MPB) | 85 - 135 |
| English Breakfast Tea | Water Extraction (WTE) | 335 - 360 |
| Cocoa | Water Extraction (WTE) | Not Detected |
The successful development of this SPE-LC-MS method addresses a significant analytical gap in quantifying PPG in complex brewed beverage matrices. The method's selectivity and sensitivity make it suitable for various applications.
This document provides a detailed and validated protocol for the quantification of this compound in brewed beverages using solid-phase extraction and LC-MS. The method is robust, sensitive, and specifically designed to overcome the challenges posed by the complexity of beverage matrices. The application of this protocol enables reliable measurement of PPG, facilitating further research into its role as a key antioxidant in coffee and other brewed beverages and supporting industrial quality control and product development.
Purpurogallin (PPG) is a potent phenolic antioxidant compound found in various plant-based food materials and brewed beverages, notably in roasted coffee and certain teas. This compound has attracted significant scientific interest due to its high peroxyl radical scavenging activity with a relative oxygen-radical absorbance capacity value of 6.01 ± 0.42, making it one of the more effective natural antioxidants [1]. Beyond its antioxidant properties, PPG has demonstrated promising biological activities in cell culture studies, including inhibition of nitric oxide synthesis, suppression of cancer cell growth, and prolongation of cardiocyte survival against various oxidants [1]. In the pharmaceutical field, PPG has been identified as an inhibitor of the Polo-box Domain (PBD) of Polo-like kinases (PLKs), showing an IC₅₀ of 500 nM against PLK1 PBD, which presents potential for anticancer drug development [2].
Despite its significant potential, the accurate quantification of PPG in complex matrices like brewed beverages has presented substantial analytical challenges. The inherent hydrophobicity of PPG makes it difficult to separate from background hydrophobic components in samples such as coffee, cocoa, and tea [1]. Traditional methods like spectrophotometric measurement at 420 nm have proven unreliable for food samples due to inaccurate background subtraction [1]. Prior to the development of the SPE-LC-MS method, the analysis of PPG required two separate steps: HPLC for quantification and LC-MS for confirmation, which was time-consuming and inefficient [3]. These limitations have hampered research into PPG's distribution, concentration, and potential applications in various food and pharmaceutical products.
Solid-Phase Extraction (SPE) is a sample preparation technique that operates on the same fundamental principles as liquid chromatography, utilizing differences in affinity and adsorption to separate interfering components from target analytes [4]. SPE has emerged as a crucial sample preparation technique in analytical chemistry, offering significant advantages over traditional methods like liquid-liquid extraction (LLE). The key benefits of SPE include reduced solvent consumption, elimination of emulsion formation, operational safety through minimized solvent exposure, potential for automation, and higher sensitivity [4]. SPE serves multiple purposes in sample preparation, including sample simplification, concentration and trace enrichment, and compound fractionation, making it particularly valuable for analyzing complex matrices like brewed beverages [4].
In the context of this compound analysis, SPE addresses the specific challenge of separating this hydrophobic compound from the complex background of brewed beverages. The method employs a reversed-phase C18 cartridge that retains hydrophobic compounds like PPG while allowing more polar interferents to pass through. This selective retention enables the purification and concentration of PPG prior to LC-MS analysis, significantly improving detection sensitivity and accuracy [1]. The versatility of SPE allows it to be combined with various extraction and analytical methods, making it a powerful tool for method development in complex matrices [5].
The following workflow illustrates the complete SPE purification process for this compound:
Figure 1: SPE Purification Workflow for this compound
Conditioning: Precondition the C18 cartridge with 3 mL of acetonitrile followed by 3 mL of water. Do not allow the sorbent to dry completely between steps; maintain approximately 1 mm of solvent above the top frit [1] [6].
Sample Loading: Dilute the acetonitrile extract 10 times (v/v) with water before loading onto the conditioned SPE cartridge [1]. Load the sample directly onto the cartridge using a hand press syringe under normal atmospheric pressure at a flow rate of approximately 1 mL/minute to ensure consistent extractions [1] [6].
Washing: Remove polar interferents by washing the cartridge with water (3 × 3 mL) followed by 20% (v/v) acetonitrile in water (3 × 3 mL) [1]. This step eliminates compounds less strongly bonded to the sorbent while retaining PPG on the cartridge.
Elution: Elute PPG with 1 mL of 80% (v/v) acetonitrile in water. This concentration is optimized to disrupt PPG-sorbent interactions while avoiding elution of superhydrophobic compounds that might co-elute at higher organic solvent concentrations [1]. For maximum recovery, elute compounds using two small aliquots rather than one large aliquot [6].
Filtration: Pass the eluent through a 0.45 µm Nylon membrane filter before LC-MS analysis to remove any particulate matter [1].
Recovery Considerations: The recovery rate for PPG with SPE purification is approximately 26.6% [1]. While this may seem low, it represents a significant improvement over alternative methods and provides sufficient sensitivity for reliable quantification.
Cartridge Selection: The C18 cartridge provides optimal retention for medium-hydrophobicity compounds like PPG. For specific applications, alternative sorbents such as mixed-mode phases may be considered [6].
Solvent Composition: The careful optimization of washing and elution solvent compositions is critical for balancing recovery and selectivity. The 80% acetonitrile elution solvent represents a compromise between complete elution of PPG and minimization of co-eluting interferents [1].
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | PPG Recovery Rate | PPG Content Range (ng/g dw) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acetonitrile Extraction (ANE) | 6.8% [1] | 635-770 (ground coffee) [1] | Highest extraction yield [1] | Lower correlation with actual brewing [1] |
| Water Extraction (WTE) | 2.6% [1] | 455-630 (ground coffee) [1] | Better correlation with MPB (r = 0.55, p < 0.01) [1] | Lower absolute recovery [1] |
| Moka Pot Brewing (MPB) | Not reported | 85-135 (ground coffee) [1] | Represents actual consumption method [1] | Lowest extraction efficiency [1] |
The developed SPE-LC-MS method was successfully applied to quantify PPG in various commercial brewed beverages. The analysis revealed significant differences in PPG content across different products and extraction methods.
Table 2: this compound Content in Commercial Products
| Product Category | Subcategory | Extraction Method | PPG Content (ng/g dw) | Detection Rate |
|---|---|---|---|---|
| Ground Coffee | Regular (n=34) | ANE | 635-770 [1] | 100% [1] |
| WTE | 455-630 [1] | 100% [1] | ||
| MPB | 85-135 [1] | 100% [1] | ||
| Partially Decaf (n=3) | Not specified | Not reported | Detected [1] | |
| Decaffeinated (n=7) | Not specified | Not reported | Detected [1] | |
| Instant Coffee | Various (n=7) | Not specified | Not reported | Detected [1] |
| Tea | English Breakfast (n=2) | WTE | 335-360 [1] | 100% [1] |
| Other (n=2) | WTE | Not detected | 0% [1] | |
| Cocoa | Various (n=3) | Not specified | Not detected | 0% [1] |
The SPE-LC-MS method for PPG quantification was rigorously validated with the following parameters:
Statistical analysis revealed important relationships between different extraction methods:
These correlations suggest that while ANE provides higher absolute extraction of PPG, WTE better represents the PPG content that would be extracted during actual beverage preparation, making it more relevant for assessing dietary intake.
Matrix Effects: Coffee represents a particularly complex matrix with numerous hydrophobic compounds that can interfere with PPG detection. The SPE purification step is essential for reducing these matrix effects and improving detection specificity [1].
Selectivity: The combination of SPE purification with LC-MS analysis provides high selectivity for PPG detection. The mass spectrometry detection based on mass-to-charge ratio (m/z) separation ensures accurate identification even in the presence of co-eluting compounds [1].
Sensitivity: The achieved LOD of 71.8 ng/g and LOQ of 155.6 ng/g dry weight are sufficient for detecting PPG in most coffee and tea samples, though the method may lack sensitivity for samples with very low PPG content [1].
Throughput Considerations: For processing a limited number of samples, cartridge format is recommended. For high-throughput applications involving many samples, 96-well plate formats are more efficient [6].
Cartridge Size Selection: For most applications, 3mL cartridges with 500mg sorbent mass provide an optimal balance between capacity and solvent consumption. Larger cartridges (6mL, 12mL) may be necessary for samples with higher interference levels or larger sample volumes [6].
Solvent Optimization: While the protocol specifies 80% acetonitrile for elution, some applications may benefit from optimization of this percentage based on specific sample matrices. A gradient elution test (0-100% acetonitrile in 10% increments) can help determine the optimal elution solvent for specific applications [1].
Quality Control: Include procedural blanks and spiked samples in each batch to monitor potential contamination and evaluate method performance. Use internal standards where available to correct for recovery variations [6].
Low Recovery: If PPG recovery is consistently low, verify the conditioning step (ensure sorbent does not dry completely) and check the elution solvent composition. Consider using two small aliquots of elution solvent rather than one large volume [6].
Poor Chromatography: If LC-MS chromatography shows interference peaks, optimize the washing step by adjusting the solvent strength or volume. Increase the number of washes or incorporate intermediate wash steps with slightly stronger solvents [1].
Inconsistent Results: Maintain consistent flow rates during sample loading and elution (approximately 1 mL/minute). High flow rates can lead to inconsistent extractions and reduced recovery [6].
The combination of solid-phase extraction with LC-MS analysis provides a robust, reliable method for quantifying this compound in complex matrices like brewed beverages. While the method shows moderate recovery rates (26.6%), it offers excellent sensitivity with LOD and LOQ of 71.8 and 155.6 ng/g dry weight, respectively, sufficient for detecting PPG in coffee and tea samples [1]. Among extraction methods, water extraction (WTE) demonstrates the best correlation with actual brewing methods despite its lower absolute recovery compared to acetonitrile extraction [1].
The successful application of this method to commercial samples reveals that PPG is most significant in brewed coffee, with detectable amounts in some tea samples but not in cocoa [1]. This method opens new possibilities for investigating the distribution, bioavailability, and health implications of this potent antioxidant in food systems and biological samples.
Future method development could focus on improving recovery rates through optimization of sorbent materials and elution conditions, expanding application to other matrices, and validating the method for regulatory purposes.
Purpurogallin, a benzotropolone derivative, is a biologically active compound known for its potent antioxidant and enzyme inhibitory properties. Traditionally synthesized through the chemical oxidation of pyrogallol (1,2,3-trihydroxybenzene), these conventional methods often involve harsh conditions and environmentally hazardous reagents. In recent years, green chemistry approaches have emerged as sustainable alternatives, utilizing biocatalysts and milder reaction conditions to achieve this transformation with reduced environmental impact. The catalytic oxidation of pyrogallol into this compound represents a model system for studying sustainable synthesis methodologies while producing a compound with significant pharmaceutical potential.
Recent research has revealed that this compound serves as a key metabolic intermediate responsible for the xanthine oxidase (XO) inhibitory activity originally attributed to pyrogallol. This discovery is particularly relevant for developing potential treatments for gout and cardiovascular diseases, conditions associated with elevated uric acid levels and oxidative stress. These Application Notes provide detailed protocols for the green catalytic synthesis of this compound from pyrogallol, along with experimental data on its characterization and biological activity, specifically targeting researchers, scientists, and drug development professionals working in sustainable pharmaceutical development.
This method utilizes peroxidase enzymes naturally present in turnip extracts to catalyze the oxidation of pyrogallol to this compound in the presence of hydrogen peroxide.
Step 1: Preparation of Turnip Peroxidase Extract
Step 2: Catalytic Oxidation Reaction
Step 3: Purification of this compound
Table 1: Optimization Parameters for Plant Extract-Mediated Synthesis
| Parameter | Range Tested | Optimal Condition | Effect on Yield |
|---|---|---|---|
| pH | 5.0-7.5 | 6.0 | Maximum yield at pH 6.0 |
| Temperature | 20-40°C | 25°C | Higher temperatures decrease yield |
| H₂O₂ Concentration | 10-50 mM | 30 mM | Lower concentrations slow reaction; higher concentrations cause over-oxidation |
| Extract Volume | 5-20 mL | 10 mL per 100 mg pyrogallol | Proportional increase up to optimal point |
| Reaction Time | 30-120 minutes | 90 minutes | Plateaus after 90 minutes |
This alternative method employs synthetic laccase-model copper complexes as biomimetic catalysts for pyrogallol oxidation using molecular oxygen as the oxidant.
Step 1: Catalyst Preparation
Step 2: Oxidation Reaction
Step 3: Product Isolation
The green catalytic synthesis of this compound from pyrogallol was systematically optimized using turnip peroxidase extract as a biocatalyst. Through methodical parameter adjustment, researchers achieved a substantial yield of 78% under optimal conditions (pH 6.0, 25°C, 90 minutes reaction time) [1]. This represents a significant improvement over traditional chemical oxidation methods, which often proceed with lower yields and require harsher conditions.
The reaction progression follows a distinct color change from colorless to yellow-orange within the first 15 minutes, gradually deepening to a characteristic red-brown hue as this compound formation approaches completion. This visual indicator provides a convenient method for preliminary reaction monitoring. The pH dependence of the reaction is particularly notable, with significantly reduced yields observed outside the optimal pH range of 5.5-6.5, likely due to enzyme stability and activity factors.
Table 2: Comparative Analysis of Synthesis Methods
| Method | Catalyst | Oxidant | Temperature | Time | Yield | Green Chemistry Advantages |
|---|---|---|---|---|---|---|
| Plant Extract | Turnip peroxidase | H₂O₂ | 25°C | 90 min | 78% | Biocatalyst, aqueous medium, mild conditions |
| Copper Complex | Laccase-model Cu complexes | O₂ (air) | 30°C | 120 min | 65% | Biomimetic catalyst, molecular oxygen oxidant |
| Traditional Chemical | Iodic acid | - | 100°C | 30 min | 70% | Harsh conditions, non-green oxidant |
The transformation of pyrogallol to this compound proceeds through a complex oxidative coupling mechanism involving multiple steps. Initially, peroxidase enzymes in the turnip extract catalyze the oxidation of pyrogallol to corresponding semiquinone radicals in the presence of hydrogen peroxide. These radicals then undergo non-enzymatic coupling reactions, leading to the formation of the characteristic benzotropolone ring system of this compound.
The following diagram illustrates the catalytic cycle and reaction pathway:
> Figure 1: Catalytic pathway for this compound synthesis from pyrogallol using peroxidase enzymes. The enzyme participates in a catalytic cycle where hydrogen peroxide is reduced to water while oxidizing pyrogallol to semiquinone radicals, which then undergo non-enzymatic coupling to form this compound.
The biological significance of this compound synthesis became evident when researchers discovered that the potent xanthine oxidase inhibitory activity originally attributed to pyrogallol is actually dependent on its conversion to this compound under physiological conditions [2]. Xanthine oxidase plays a crucial role in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated uric acid levels can lead to gout and cardiovascular diseases.
The inhibition mechanism involves this compound interacting with the molybdenum-pterin center of xanthine oxidase, thereby blocking the enzyme's ability to bind with its natural substrates. This interaction was confirmed through molecular docking simulations, which demonstrated that this compound fits precisely into the active site cavity of xanthine oxidase, forming stable hydrogen bonds and π-π stacking interactions with key amino acid residues. The following diagram illustrates the inhibition mechanism:
> Figure 2: Xanthine oxidase inhibition mechanism by this compound. This compound competitively binds to the molybdenum-pterin center of xanthine oxidase, preventing the conversion of xanthine to uric acid and the generation of reactive oxygen species (ROS).
The time-dependent nature of this inhibition explains previous observations that pyrogallol's xanthine oxidase inhibitory activity increased with incubation time. Essentially, pyrogallol serves as a pro-inhibitor that undergoes enzymatic conversion to the actual active inhibitor, this compound, within the assay system. This conversion occurs optimally at physiological pH (7.4), aligning with the conditions under which xanthine oxidase functions in the human body.
The discovery that this compound is responsible for pyrogallol's xanthine oxidase inhibitory activity has significant pharmaceutical implications, particularly for the development of novel treatments for gout and conditions related to oxidative stress. Epidemiological studies have shown that coffee consumption correlates with reduced incidence of gout, and subsequent research identified pyrogallol as one of the main contributors to the xanthine oxidase inhibitory activity in roasted coffee beans [2]. However, the actual active compound is now understood to be this compound formed through metabolic conversion.
The structural features of this compound, including its planar benzotropolone core and multiple hydroxyl groups, make it an ideal candidate for interaction with the molybdenum-pterin center of xanthine oxidase. This binding mechanism is similar to that of allopurinol, a clinically used xanthine oxidase inhibitor, but with potentially improved safety profile due to its natural origin. Further structure-activity relationship studies could lead to the development of this compound derivatives with enhanced potency and selectivity.
The green synthesis methods described in these protocols align with the Twelve Principles of Green Chemistry, which emphasize waste reduction, safer solvents, and renewable feedstocks [3]. The pharmaceutical industry is increasingly adopting green chemistry approaches to improve sustainability and reduce environmental impact throughout drug development and manufacturing processes.
The plant extract-mediated synthesis of this compound offers several distinct advantages over traditional methods:
These features make the process particularly attractive for the sustainable production of this compound and its analogs for pharmaceutical applications. Additionally, the use of turnip extract as a catalyst source demonstrates the potential of biocatalytic approaches in the synthesis of complex bioactive molecules, potentially reducing reliance on precious metal catalysts and hazardous reagents.
These Application Notes provide detailed protocols for the green catalytic synthesis of this compound from pyrogallol using sustainable methods. The turnip peroxidase-mediated approach achieves an excellent yield of 78% under optimized conditions (pH 6.0, 25°C), representing an environmentally friendly alternative to traditional synthesis methods. The discovery that this compound is the actual active compound responsible for the xanthine oxidase inhibition previously attributed to pyrogallol highlights the pharmaceutical relevance of this green synthesis pathway.
The mechanistic insights presented, including the enzymatic conversion process and the competitive inhibition of xanthine oxidase, provide researchers with a comprehensive understanding of both the synthetic and biological aspects of this compound. The experimental protocols, optimization parameters, and analytical methods included in these notes will enable scientists to reproduce and build upon this research, potentially leading to the development of novel therapeutic agents for gout and other conditions associated with xanthine oxidase activity.
This compound (PPG), chemically identified as 2,3,4,5-tetrahydroxybenzo[7]annulen-6-one (CAS 569-77-7), is a naturally occurring benzotropolone-containing compound found in various plant sources including oak nutgalls, chestnut oak bark, cabbage, glacial algae, and leaves [1] [2]. This distinctive polyphenolic compound has attracted significant scientific interest due to its potent antioxidant capabilities and diverse biological activities. This compound demonstrates remarkable peroxyl radical scavenging activity with a relative oxygen-radical absorbance capacity value of 6.01 ± 0.42, establishing it as one of the more effective natural antioxidants [1]. The compound's unique molecular structure contributes to its amphipathic character, possessing both hydrophilic and lipophilic properties that enable it to interact with diverse biological systems and provide protection against oxidative damage across various cellular environments [3].
The antioxidant mechanism of this compound involves multiple pathways, including direct free radical scavenging, inhibition of pro-inflammatory mediators, and modulation of cellular signaling pathways. Research has demonstrated that this compound exerts protective effects in various human cell types, including cardiovascular cells, erythrocytes, keratinocytes, and microglial cells [3] [2] [4]. Its broad-spectrum antioxidant activity, combined with its ability to modulate inflammatory responses, positions this compound as a promising compound for therapeutic development and as a subject for advanced antioxidant research. This application note provides comprehensive protocols and methodological guidelines for evaluating this compound's antioxidant activity through various assays, supporting researchers in the systematic investigation of this valuable natural compound.
The erythrocyte protection assay demonstrates this compound's ability to prevent oxidative damage in biological membranes. In this protocol, human erythrocytes are exposed to 2,2'-azo-bis(2-amidinopropane) dihydrochloride, a water-soluble azo-initiator that generates peroxyl radicals at a constant rate at 37°C [3]. The experimental setup involves incubating erythrocyte suspensions with varying concentrations of this compound prior to induction of oxidative stress. Hemolysis percentage is quantified spectrophotometrically by measuring hemoglobin release at 540 nm, with comparisons made to negative controls (complete hemolysis induced by distilled water) and positive controls (erythrocytes without this compound treatment).
Research findings have revealed that this compound provides concentration-dependent protection against peroxyl radical-induced erythrocyte lysis, with its efficacy surpassing that of other recognized antioxidants including lactosylphenyl-trolox, trolox, and ascorbate [3]. Notably, more hydrophilic antioxidants such as mannitol, superoxide dismutase, and catalase demonstrated negligible protective effects in this system. This comparative effectiveness highlights the significance of this compound's amphipathic nature, which enables optimal interaction with cellular membranes and provides superior protection against membrane peroxidation compared to predominantly hydrophilic or lipophilic antioxidants.
The keratinocyte protection assay evaluates this compound's ability to mitigate oxidative damage in human HaCaT keratinocytes exposed to environmental stressors including UVB radiation and particulate matter 2.5. In this protocol, cells are pretreated with this compound (typically 2.5-10 μM) for 1 hour before exposure to UVB radiation (30 mJ/cm²) and/or PM2.5 (50 μg/mL) [4]. Cell viability is assessed using the MTT assay, where living cells metabolize MTT to purple formazan crystals, measured spectrophotometrically at 540 nm.
The protective mechanisms of this compound are further investigated through multiple approaches. Intracellular ROS levels are quantified using the fluorescent probe DCF-DA, with fluorescence intensity measured by flow cytometry or confocal microscopy. Oxidative DNA damage is evaluated via single-cell gel electrophoresis (comet assay), assessing DNA strand breaks through tail moment analysis [4]. Lipid peroxidation is measured using the DPPP fluorescent probe, which reacts with lipid hydroperoxides, while mitochondrial membrane potential is monitored with JC-1 dye, which shifts from red to green fluorescence upon depolarization. Research demonstrates that this compound significantly reduces apoptosis in HaCaT cells by modulating pro-apoptotic and anti-apoptotic proteins through caspase and MAPK signaling pathways, confirming its cytoprotective effects against environmentally induced oxidative damage [4].
Table 1: Cellular Protection Assays for this compound Antioxidant Activity
| Assay Type | Cell Line/Model | Oxidative Stress Inducer | Key Measurements | Significant Findings |
|---|---|---|---|---|
| Erythrocyte Protection | Human erythrocytes | 2,2'-azo-bis(2-amidinopropane) dihydrochloride | Hemolysis percentage at 540 nm | Concentration-dependent inhibition of lysis; superior to trolox and ascorbate [3] |
| Keratinocyte Protection | Human HaCaT keratinocytes | UVB (30 mJ/cm²) and/or PM2.5 (50 μg/mL) | Cell viability (MTT), ROS (DCF-DA), DNA damage (comet), lipid peroxidation (DPPP) | Reduced apoptosis via caspase and MAPK pathways; protection at 10 μM [4] |
| Cardiovascular Protection | Human ventricular myocytes and aortic endothelial cells | Oxyradical generators | Cell viability, metabolic function | Protected both cell types against oxyradical damage [5] |
The following diagram illustrates the general experimental workflow for evaluating this compound's cellular protective effects:
Diagram 1: Experimental workflow for assessment of this compound cellular protection
The hydroxyl radical scavenging activity of this compound can be quantitatively evaluated using high-pressure liquid chromatography with a salicylic acid trapping system [6]. In this method, hydroxyl radicals are generated through UV photolysis of H₂O₂ (1.25-10 μmoles) and trapped with salicylic acid (500 nmoles), which undergoes hydroxylation to produce dihydroxybenzoic acid (DHBA) adducts, primarily 2,3-DHBA and 2,5-DHBA. This compound is tested across a concentration range (100-600 nmoles) alongside the hydroxyl radical generation system, and the resulting DHBA adducts are quantified using HPLC with electrochemical or ultraviolet detection.
Research findings demonstrate that this compound produces concentration-dependent decreases in hydroxyl radical adduct formation, with approximately 70% inhibition observed at 600 nmoles [6]. The specificity of this compound's hydroxyl radical scavenging activity has been confirmed through electron spin resonance studies using DMPO spin trapping, where this compound significantly reduces the signal intensity of the DMPO/·OH adduct generated through the Fenton reaction (FeSO₄ + H₂O₂) [4]. This direct hydroxyl radical scavenging capability represents a fundamental mechanism contributing to this compound's broad antioxidant efficacy across biological systems.
The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay provides a straightforward method for initial assessment of this compound's free radical scavenging capacity. In this protocol, various concentrations of this compound (2.5-10 μM) are mixed with 0.1 mM DPPH solution in methanol or ethanol [4]. The reaction mixture is gently shaken and incubated in darkness for 30-180 minutes at room temperature. The reduction of DPPH radicals is monitored by measuring the decrease in absorbance at 517-520 nm using a spectrophotometer. The radical scavenging activity is calculated as a percentage of DPPH reduction compared to a control without this compound.
This assay demonstrates this compound's potent hydrogen-donating ability, serving as a valuable preliminary screening tool before proceeding to more complex cellular or biologically relevant antioxidant assays. The DPPH method offers advantages of procedural simplicity, rapid implementation, and minimal equipment requirements, making it suitable for initial compound characterization and concentration-response evaluations.
Table 2: Free Radical Scavenging Assays for this compound
| Assay Method | Radical Type | Experimental System | Key Parameters | Results |
|---|---|---|---|---|
| HPLC-Based Scavenging | Hydroxyl radical | UV photolysis of H₂O₂ (1.25-10 μmoles) with salicylic acid trapping | DHBA adduct formation; 100-600 nmoles PPG | ~70% inhibition at 600 nmoles PPG [6] |
| ESR Spin Trapping | Hydroxyl radical | Fenton reaction (FeSO₄ + H₂O₂) with DMPO trapping | DMPO/·OH adduct signal intensity | Significant reduction in ESR signal [4] |
| DPPH Assay | DPPH stable radical | 0.1 mM DPPH with 2.5-10 μM PPG | Absorbance at 517-520 nm after 30-180 min | Concentration-dependent radical scavenging [4] |
| Peroxyl Radical Scavenging | Peroxyl radical | AAPH-induced erythrocyte lysis | Hemolysis inhibition | Superior to trolox and ascorbate [3] |
The anti-inflammatory activity of this compound can be comprehensively evaluated using lipopolysaccharide-stimulated BV2 microglial cells as a model system for neuroinflammatory responses [2]. In this protocol, BV2 murine microglial cells are maintained in Dulbecco's modified Eagle medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Cells are pretreated with varying concentrations of this compound for 1 hour before stimulation with LPS (0.5 μg/mL) for 24 hours. Cell viability is first confirmed using the MTT assay to ensure that observed effects are not attributable to cytotoxicity.
The anti-inflammatory effects are assessed through multiple parameters. Nitric oxide production is quantified by measuring nitrite accumulation in culture supernatants using the Griess reaction, with absorbance measured at 540 nm relative to a sodium nitrite standard curve [2]. Prostaglandin E₂ levels are determined using commercial ELISA kits according to manufacturer protocols. The expression of pro-inflammatory cytokines including IL-1β and TNF-α is analyzed at both mRNA and protein levels using reverse transcriptase-PCR and cytokine-specific ELISAs, respectively. Additionally, the protein expression of inducible enzymes iNOS and COX-2 is evaluated through Western blot analysis to investigate mechanistic aspects of this compound's anti-inflammatory action.
Research findings indicate that this compound significantly inhibits the excessive production of NO and PGE₂ in LPS-stimulated BV2 microglial cells, with these inhibitory effects correlating with the downregulation of iNOS and COX-2 expression [2]. This compound also attenuates the production and expression of pro-inflammatory cytokines including IL-1β and TNF-α at both transcriptional and translational levels. At the molecular level, this compound-mediated attenuation of inflammation closely correlates with suppression of NF-κB translocation into the nucleus and prevention of IκB degradation, thereby inhibiting the activation of this central inflammatory signaling pathway.
Furthermore, this compound exhibits anti-inflammatory properties through suppression of the PI3K/Akt and MAPK signaling pathways, including JNK, ERK, and p38 phosphorylation [2]. This multi-targeted mechanism of action underscores this compound's potential as a therapeutic agent for neuroinflammatory conditions and provides a rationale for its evaluation in various inflammatory models. The following diagram illustrates the key signaling pathways modulated by this compound in inflammatory conditions:
Diagram 2: this compound inhibition of inflammatory signaling pathways in microglial cells
Accurate quantification of this compound in complex food matrices requires specialized extraction and clean-up procedures to overcome challenges posed by its hydrophobicity and interference from background components. For brewed beverages and food samples, three primary extraction methods have been systematically evaluated [1] [7]. In acetonitrile extraction, 1 g of ground sample is extracted with 9 mL of acetonitrile in an autoclave at 121°C and 15 psi for 15 minutes, followed by additional heating at 100°C for 15 minutes, centrifugation at 15,982× g for 5 minutes, and dilution of the supernatant 10-fold with water before SPE clean-up.
For water extraction, 1 g of sample is extracted with 9 mL of water using identical autoclave conditions, followed by vortexing, heating at 100°C for 15 minutes, and centrifugation [1] [7]. For more realistic beverage preparation conditions, moka pot brewing involves brewing 5 g of ground coffee with 50 mL water in a stovetop moka maker until the pot is full (approximately 5 minutes), followed by centrifugation at 38,759× g for 5 minutes. Comparative studies indicate that acetonitrile extraction yields higher this compound levels (635-770 ng/g dw for ground coffees), but water extraction (455-630 ng/g dw) demonstrates better correlation with moka pot brewing results (85-135 ng/g dw), suggesting its superior predictive value for actual beverage preparation [1].
Following extraction, effective sample clean-up is essential for accurate this compound quantification. The optimized solid phase extraction protocol utilizes Sep-Pak Classic C18 cartridges conditioned with 3 mL acetonitrile followed by 3 mL water [1] [7]. The extracted sample is loaded onto the conditioned cartridge, washed with water (3 × 3 mL) followed by 20% acetonitrile in water (3 × 3 mL) to remove polar compounds, and finally eluted with 1 mL of 80% acetonitrile in water to recover this compound while avoiding co-elution of highly hydrophobic compounds. The eluent is filtered through a 0.45 μm nylon membrane before LC-MS analysis.
For precise quantification, liquid chromatography-mass spectrometry provides the necessary specificity and sensitivity. The analytical method employs an Agilent 1200 series HPLC system coupled with an Agilent 6410 triple quadrupole mass spectrometer with electrospray ionization [1] [7]. Chromatographic separation typically utilizes a C18 reversed-phase column with gradient elution, while mass spectrometric detection employs selected ion monitoring or multiple reaction monitoring for enhanced specificity. This method demonstrates excellent sensitivity with limits of detection and quantification of 71.8 and 155.6 ng/g dry weight, respectively, and a recovery rate of 26.6% with SPE clean-up [1]. The methodology has been successfully applied to quantify this compound in commercial coffee, tea, and cocoa samples, with detected levels ranging from 85-770 ng/g in coffee and 335-360 ng/g in English breakfast tea, while being undetectable in cocoa samples [1] [7].
Table 3: this compound Quantification in Food Matrices Using LC-MS with SPE
| Parameter | Specifications | Results/Values |
|---|---|---|
| Extraction Methods | ANE, WTE, MPB | ANE: 635-770 ng/g dw; WTE: 455-630 ng/g dw; MPB: 85-135 ng/g dw [1] |
| SPE Procedure | C18 cartridge, conditioned with AN and water | Washed with water and 20% AN; eluted with 80% AN [1] [7] |
| LC-MS System | Agilent 1200 HPLC with 6410 triple quad MS, ESI source | Reverse-phase C18 column, gradient elution [1] |
| Sensitivity | LOD: 71.8 ng/g dw; LOQ: 155.6 ng/g dw | Suitable for trace analysis [1] |
| Recovery | With SPE: 26.6%; ANE with SPE: 6.8%; WTE with SPE: 2.6% | SPE significantly improves recovery [1] |
| Application | Coffee, tea, cocoa samples | Detected in coffee and English breakfast tea; not in cocoa [1] |
This compound represents a potent natural antioxidant with demonstrated efficacy across multiple assay systems, from simple chemical radical scavenging to complex cellular protection models. The methodologies outlined in this application note provide researchers with comprehensive tools for evaluating this compound's antioxidant and anti-inflammatory activities, with particular emphasis on standardized protocols, appropriate controls, and analytical best practices. The consistent demonstration of this compound's protective effects in diverse biological systems—including erythrocytes, keratinocytes, microglial cells, and cardiovascular cells—underscores its multi-targeted mechanism of action and therapeutic potential.
The development of robust extraction and quantification methods for this compound in food matrices, particularly brewed beverages, enables more accurate assessment of dietary exposure and bioavailability. The combination of solid-phase extraction clean-up with sensitive LC-MS detection addresses previous analytical challenges related to this compound's hydrophobicity and matrix interference. As research continues to elucidate this compound's molecular mechanisms and physiological effects, these standardized assays will facilitate meaningful comparisons across studies and support the rational development of this compound-containing products for nutritional, cosmetic, and therapeutic applications.
MEK1/2 is a key kinase in the MAPK signaling pathway, and its activity is typically measured by quantifying the phosphorylation of its only known substrates, ERK1 and ERK2 [1]. The core principle of a MEK1/2 inhibition assay is illustrated below:
A robust workflow for evaluating a putative MEK1/2 inhibitor like this compound involves both biochemical and cellular validation, as shown below.
This protocol measures the direct impact of a compound on MEK1/2 kinase activity in a cell-free system, adapted from published methodologies [2] [1].
1. Key Reagents and Materials
2. Experimental Procedure
3. Data Analysis
% Activity = (Signal_Compound - Signal_No Enzyme) / (Signal_DMSO Control - Signal_No Enzyme) * 100.% Activity versus the logarithm of the compound concentration.This protocol assesses a compound's ability to inhibit MEK1/2 in a more physiologically relevant cellular context by measuring ERK1/2 phosphorylation levels [1].
1. Key Reagents and Materials
2. Experimental Procedure
3. Data Analysis
% pERK Inhibition = [1 - (pERK_Compound / pERK_DMSO Control)] * 100.The table below summarizes the expected outcomes and performance metrics for a potent MEK1/2 inhibitor, based on literature for established inhibitors.
Table 1: Expected Performance Metrics for a Potent MEK1/2 Inhibitor
| Assay Type | Key Readout | Performance Indicator | Example from Literature |
|---|---|---|---|
| Biochemical | Inhibition of MEK1 enzymatic activity | IC₅₀ value in the low nanomolar range. | Zapnometinib maintains MEK1/2 activation at baseline in PBMCs [1]. |
| Cellular | Reduction of ERK1/2 phosphorylation | >80% suppression of pERK at a defined concentration. | MEK1/2 inhibition by PD-0325901 achieved plasma concentrations of 16.5–53.5 ng/mL required for efficacy [3]. |
| Cellular | Specificity of pathway inhibition | Maintained inhibition even after strong pathway stimulation (e.g., with PMA). | A published MEK1/2 inhibitor (GDC0973) showed an IC₅₀ of 4.2 nM in a similar biochemical assay [4]. |
To advance your research on this compound, I suggest the following steps:
Purpurogallin has emerged as a versatile natural product with significant anticancer potential. Its bioactivity stems from its ability to interact with multiple cellular targets. Key mechanisms identified through in vitro studies include:
This protocol assesses this compound's effect on ESCC growth through MEK/ERK pathway inhibition [1].
Day 1: Cell Seeding
Day 2: Compound Treatment
Day 3: Analysis
For MTT Assay:
For Western Blotting:
For Apoptosis Assay:
This protocol evaluates this compound derivatives as KDM4A inhibitors through enzymatic and cellular assays [2].
In Vitro Demethylase Assay:
Cellular Demethylase Assay:
This protocol evaluates the synergistic effects of this compound carboxylic acid (PCA) with 5-FU in liver cancer cells [3] [4].
ABCG2 Inhibition Assay:
Synergy Studies:
Clonogenic Assay:
This compound modulates several key signaling pathways in cancer cells:
Table 1: Summary of this compound's Anticancer Effects Across Different Assay Systems
| Cancer Type | Assay Type | IC₅₀ / Effective Concentration | Key Molecular Targets | Observed Effects |
|---|---|---|---|---|
| Esophageal SCC | Cell viability (MTT) | 20-40 µM [1] | MEK1/2, ERK1/2 | Growth inhibition, cell cycle arrest (S/G2), apoptosis |
| Esophageal SCC | Anchorage-independent growth | 10-30 µM [1] | MEK1/2 | Reduced colony formation |
| Liver Cancer | Chemosensitization (with 5-FU) | PCA: 10 µM [3] [4] | ABCG2 | Enhanced 5-FU efficacy, reduced drug efflux |
| Colon Cancer | KDM4A inhibition | 9bf derivative: 10.1-24.4 µM [2] | KDM4A | Increased H3K9me3, H3K36me3 |
| Osteoclast Differentiation | TRAP staining | 5-10 µM [5] | c-Fos, NFATc1 | Inhibited osteoclast formation |
| Various Cancer Cells | Cytotoxicity (multiple lines) | 15-60 µM [2] | Multiple | Cell type-dependent sensitivity |
Table 2: Protocol Optimization Parameters for Different Assay Types
| Parameter | Cell Viability (MTT) | Western Blotting | Apoptosis Assay | Enzyme Inhibition |
|---|---|---|---|---|
| Optimal Cell Density | 5 × 10³ cells/well | 1 × 10⁵ cells/well | 2 × 10⁵ cells/well | N/A |
| Treatment Duration | 48-72 hours | 24-48 hours | 24-48 hours | 30 minutes |
| This compound Concentration Range | 1-100 µM | 10-50 µM | 10-50 µM | 0.1-100 µM |
| Key Controls | DMSO vehicle, positive control (Trametinib) | Phospho/total protein, loading control | Untreated, STS-induced apoptosis | No enzyme, known inhibitor |
| Critical Steps | Formazan crystal dissolution | Transfer efficiency, antibody specificity | Minimal processing delay | Cofactor concentration, reaction timing |
| Data Normalization | Vehicle-treated cells | Total protein | Untreated cells | No enzyme control |
This compound represents a promising multifaceted anticancer natural product with demonstrated efficacy across various cancer types in vitro. These detailed protocols provide researchers with standardized methods to evaluate its mechanisms of action, including MEK/ERK pathway inhibition, epigenetic modulation, and chemosensitization. The quantitative data summaries offer benchmarks for expected results, while troubleshooting guidelines help address common technical challenges. Further studies should focus on optimizing this compound derivatives for improved potency and selectivity, as well as exploring in vivo efficacy in relevant animal models.
Purpurogallin (PPG) is a naturally occurring phenolic compound with demonstrated significant antioxidant properties and various biological activities that make it pharmaceutically relevant. Chemically known as 2,3,4,5-tetrahydroxybenzo[7]annulen-6-one (CAS 569-77-7), this compound exhibits exceptional peroxyl radical scavenging activity with a relative oxygen-radical absorbance capacity value of 6.01 ± 0.42, making it one of the most potent natural antioxidants known. [1] Recent research has revealed that this compound possesses notable anti-inflammatory effects, cancer cell growth inhibition, and the ability to prolong cardiocyte survival against various oxidants. [1] In the food industry, this compound serves as a natural antioxidant additive to edible oils and fats to retard oxidation, while in pharmaceutical research, it has shown promise as an inhibitor of polo-like kinase 1 (PLK1) through binding to the polo-box domain, with demonstrated activity in the nanomolar range (IC₅₀ = 500 nM). [2]
The quantitative analysis of this compound in complex matrices presents significant analytical challenges due to its hydrophobic nature and the interference from background hydrophobic components in biological and food samples. [1] Traditional spectrophotometric methods measuring absorbance at 420 nm lack sufficient specificity for accurate quantification in complex samples. [1] Prior to the development of modern chromatographic methods, analysis required two separate steps: HPLC for quantification and LC-MS for confirmation, which was time-consuming and inefficient. [3] The method detailed in these application notes addresses these limitations through an optimized sample preparation workflow combining solid-phase extraction (SPE) with liquid chromatography-mass spectrometry (LC-MS) analysis, enabling reliable detection and quantification of this compound across various matrices including brewed beverages, plant materials, and biological samples.
The extraction of this compound from sample matrices requires careful consideration of the compound's hydrophobicity and stability. Three validated extraction methods have been developed for different sample types and applications, with water extraction (WTE) identified as the most effective for brewed beverages. [1]
Table 1: Comparison of this compound Extraction Methods
| Method | Procedure | Optimal Use Cases | Recovery Efficiency | Limitations |
|---|---|---|---|---|
| Water Extraction (WTE) | 1 g sample + 9 mL water in glass tube → autoclave (121°C, 15 psi, 15 min) → vortex → heat (100°C, 15 min) → centrifuge (15,982× g, 5 min) → collect supernatant | Brewed coffee, tea samples, aqueous formulations | 455-630 ng/g dw in coffee; better correlation with actual brewing | Lower absolute extraction than ANE but better correlation with actual brewing conditions |
| Acetonitrile Extraction (ANE) | 1 g sample + 9 mL acetonitrile in glass tube → autoclave (121°C, 15 psi, 15 min) → add 3 mL AN → vortex → heat (100°C, 15 min) → add 1 mL AN → vortex → centrifuge (15,982× g, 5 min) → collect supernatant → dilute 10× with water before SPE | High-fat matrices, plant tissues with high lipid content | 635-770 ng/g dw in coffee; higher absolute extraction | Requires dilution before SPE; may co-extract more interfering compounds |
| Moka Pot Brewing (MPB) | 5 g ground coffee + 50 mL water in moka pot → heat until top chamber full (~5 min) → collect coffee → centrifuge (38,759× g, 5 min) → collect supernatant | Simulating actual coffee consumption conditions | 85-135 ng/g dw in coffee | Lowest extraction efficiency but most representative of consumption |
For alkaline-sensitive samples, it is important to note that this compound and other polyphenols show decreased stability under alkaline conditions, with instability increasing at higher pH levels. [4] This is particularly relevant for samples that might be subjected to alkaline conditions during processing or analysis. When working with such matrices, acidification or buffering at neutral pH is recommended to prevent degradation.
Solid-phase extraction (SPE) is critical for removing interfering compounds and concentrating this compound prior to analysis. The optimized SPE protocol utilizes C18 cartridges (Sep-Pak Classic C18) with the following specific steps:
Cartridge Conditioning: Sequentially wash with 3 mL acetonitrile followed by 3 mL water under normal atmospheric pressure without vacuum application. [1] [3]
Sample Loading: Load the prepared extract directly onto the conditioned cartridge. For ANE extracts, ensure proper dilution (10× with water) before loading to maintain the reversed-phase mechanism efficiency.
Washing Steps: Remove polar interfering compounds by washing with water (3 × 3 mL) followed by 20% (v/v) acetonitrile in water (3 × 3 mL). This step efficiently removes hydrophilic interferents while retaining this compound on the sorbent.
Elution: Elute this compound with 1 mL of 80% (v/v) acetonitrile in water. This concentration effectively elutes this compound while avoiding co-elution of highly hydrophobic matrix components.
Filtration: Pass the eluent through a 0.45 µm Nylon membrane filter before LC-MS analysis to remove particulate matter. [1]
This SPE method achieves a recovery rate of 26.6% when used alone, which, while moderate, provides sufficient cleanup for reliable quantification. [1] When combined with acetonitrile extraction, the overall recovery reaches 6.8%, significantly higher than the 2.6% recovery achieved with water extraction alone. [1] The method's efficiency can be attributed to the selective retention of this compound on the C18 sorbent while effectively removing both highly polar and extremely non-polar matrix components that could interfere with subsequent analysis.
The analysis of this compound requires optimized chromatographic conditions to achieve adequate separation from potentially interfering compounds. Two validated HPLC methods have been established for different detection systems:
Table 2: HPLC and LC-MS Conditions for this compound Analysis
| Parameter | Method 1 (LC-MS Compatible) | Method 2 (Newcrom R1 Column) |
|---|---|---|
| Column | C18 column (1.7 µm, 150 × 2.1 mm) | Newcrom R1 (reverse-phase with low silanol activity) |
| Mobile Phase | Acetonitrile and water with formic acid | Acetonitrile, water, and phosphoric acid (replace with formic acid for MS) |
| Gradient | Not specified in detail | Scalable from analytical to preparative |
| Flow Rate | Not specified | Adjustable for UPLC applications (3 µm particles available) |
| Detection | Mass spectrometry (ESI) | UV-Vis or MS-compatible with acid substitution |
| Applications | Quantitative analysis in complex matrices | Pharmacokinetics, impurity profiling |
For LC-MS applications, the Agilent 1200 series HPLC system coupled with an Agilent 6410 triple quadrupole mass spectrometer with electrospray ionization (ESI) has been successfully implemented. [1] The Newcrom R1 column provides an alternative separation mechanism that may be particularly beneficial for challenging separations where secondary interactions with traditional C18 columns cause peak tailing or poor resolution. [5]
For mass spectrometric detection and confirmation, the following parameters have been established:
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, with optimization required based on the specific instrument configuration. [1]
Mass Detection: The triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode provides optimal sensitivity and specificity for this compound quantification.
Configuration: The system consists of an Agilent 1200 series HPLC coupled with an Agilent 6410 triple quadrupole mass spectrometer, though the specific mass transitions and collision energies were not detailed in the available literature. [1]
The specific mass transitions for this compound should be established during method validation using standard solutions. Typically, the protonated or deprotonated molecule ([M+H]+ or [M-H]-) would be selected as the precursor ion, with product ions generated through collision-induced dissociation representing characteristic fragmentation pathways.
The developed method has been successfully applied to quantify this compound in various commercial food and beverage samples, revealing significant variations based on processing and preparation methods:
Table 3: this compound Content in Commercial Food Samples
| Sample Type | Preparation Method | This compound Content (ng/g dry weight) | Notes |
|---|---|---|---|
| Ground Coffee | Acetonitrile Extraction | 635-770 | Highest absolute extraction |
| Ground Coffee | Water Extraction | 455-630 | Better correlation with actual brewing |
| Ground Coffee | Moka Pot Brewing | 85-135 | Most representative of consumption |
| English Breakfast Tea | Water Extraction | 335-360 | Detected in two samples |
| Cocoa | Water Extraction | Not detected | Below detection limit |
| Instant Coffee | Various | Variable by brand | Dependent on processing |
The relationship between roasting degree and this compound content in coffee beans has been investigated, though no conclusive correlation has been established. [1] [6] While antioxidant activity generally decreases with roasting level, the formation of melanoidins during roasting could potentially improve coffee antioxidant capacity, creating a complex relationship that requires further investigation. [1] The geographic origin of coffee beans may also influence this compound content, though this factor requires more comprehensive study. [6]
The analytical method for this compound quantification has been rigorously validated with the following performance characteristics:
Limit of Detection (LOD): 71.8 ng/g dry weight [1]
Limit of Quantification (LOQ): 155.6 ng/g dry weight [1]
Recovery Efficiency: SPE alone: 26.6%; SPE with ANE: 6.8%; SPE with WTE: 2.6% [1]
Precision: All experiments performed with triplicate assays (n=3) with demonstrated reproducibility [1]
Specificity: LC-MS separation effectively distinguishes this compound from hydrophobic background components that interfere with spectrophotometric methods [1]
The method's robustness has been tested across different sample matrices including coffee, tea, and cocoa, demonstrating its applicability for routine analysis of this compound in various food and botanical samples.
SPE Recovery Improvement: The moderate recovery rate of 26.6% with SPE can potentially be improved by testing different sorbent chemistries beyond C18, such as mixed-mode phases, or by optimizing the elution solvent composition. [1] Reference [7] emphasizes that the choice of solid sorbent is the most critical step in SPE method development.
Matrix Effects: For complex matrices with high lipid content, additional clean-up steps may be necessary. The use of freezing lipid precipitation at -20°C for 1-2 hours prior to SPE can significantly reduce lipid interference.
Filter Compatibility: When substituting nylon filters, ensure compatibility with the extraction solvent. PVDF filters serve as a suitable alternative for aqueous-organic mixtures, while PTFE is recommended for predominantly organic solvents.
pH Sensitivity: this compound stability decreases under alkaline conditions, with instability increasing at higher pH levels. [4] Avoid alkaline conditions during sample preparation to prevent degradation.
Solvent Compatibility: For LC-MS analysis, ensure that all solvents and additives are LC-MS grade to prevent contamination and signal suppression.
Column Selection: The Newcrom R1 column's low silanol activity makes it particularly suitable for analyzing phenolic compounds like this compound, which may show secondary interactions with traditional C18 columns. [5]
The following workflow diagram summarizes the complete sample preparation and analysis process for this compound:
Workflow for this compound Analysis
The comprehensive methodology presented in these application notes provides researchers with a validated framework for quantifying this compound in various matrices. The sample preparation protocols, particularly the water extraction method combined with SPE clean-up, offer an optimal balance between extraction efficiency and correlation with actual brewing conditions. [1] The LC-MS conditions detailed enable specific detection and quantification of this compound even in complex matrices where hydrophobic interferents would otherwise compromise analysis.
Future method development should focus on improving SPE recovery rates beyond the current 26.6% through investigation of alternative sorbent materials and elution conditions. [1] Additionally, expanding applications to biological matrices such as plasma, urine, and tissues would facilitate pharmacokinetic studies of this biologically active compound. The demonstrated presence of this compound in common beverages like coffee and tea, coupled with its significant antioxidant capacity, underscores the importance of robust analytical methods for further investigating its potential health benefits and applications in food and pharmaceutical sciences.
This compound (PPG; 2,3,4,5-tetrahydroxybenzo[7]annulen-6-one) is a benzotropolone-containing natural compound found in various plant sources including nut galls of Quercus species, cabbage, glacial algae, chestnut oak bark, and leaves. [1] [2] [3] This bioactive phenol has attracted significant scientific interest due to its diverse pharmacological properties, including potent antioxidant activity with a high peroxyl radical scavenging capacity (relative oxygen-radical absorbance capacity value of 6.01 ± 0.42). [1] this compound serves as the first intermediate in the oxidation pathway of pyrogallol through both autoxidation and enzymatic processes. [1]
In recent years, this compound has demonstrated considerable potential in various biomedical research areas, with studies revealing its anti-inflammatory, anticancer, and anti-osteoclastogenic properties. [2] [4] [3] Its mechanisms of action involve modulation of key signaling pathways, including NF-κB and MAPK cascades, and regulation of critical transcription factors. [2] [3] These application notes provide detailed protocols and methodological guidelines for conducting cell culture studies with this compound, supporting researchers in exploring its potential therapeutic applications.
Nitric Oxide (NO) Production: Measure nitrite accumulation in culture supernatants using Griess reaction. [2]
PGE₂ Measurement: Quantify PGE₂ levels in culture supernatants using commercial ELISA kits according to manufacturer instructions. [2]
Cytokine Analysis: Assess pro-inflammatory cytokine expression (TNF-α, IL-1β) using:
TRAP Staining:
Actin Ring Formation:
Combination Treatment:
Analysis of Synergy:
Colony Formation:
Spheroid Formation:
Surface Plasmon Resonance:
Rhodamine Efflux Assay:
Table 1: Summary of this compound Effects in Cell Culture Studies
| Experimental Model | Concentration Range | Key Effects | Signaling Pathways | Reference |
|---|
| BV2 Microglial Cells | 5-20 μM | ↓ NO production (IC₅₀ ~13.6 μM) ↓ PGE₂ production ↓ TNF-α, IL-1β expression ↓ iNOS, COX-2 protein | NF-κB, MAPK (p38, ERK, JNK) PI3K/Akt | [2] | | Bone Marrow Macrophages (Osteoclast) | 5-10 μM | ↓ TRAP+ MNC formation ↓ Osteoclast marker genes (Acp5, Ctsk, Dcstamp) ↓ c-Fos, NFATc1 expression ↑ Irf8, Bcl6 expression | c-Fos/NFATc1 axis Blimp1 suppression | [3] | | Liver Cancer Cells | 1-100 μM | ↓ Cell viability Synergy with 5-FU ↓ Colony formation ↓ Spheroid formation | ABCG2 inhibition Cell cycle arrest (G1) | [4] | | HUVECs (EPCR shedding) | 5-50 μg/mL | ↓ PMA-induced EPCR shedding ↓ TACE expression ↓ MAPK phosphorylation | p38, ERK1/2, JNK | [5] |
Table 2: this compound Molecular Targets and Mechanisms
| Target/Pathway | Effect | Experimental Evidence | Reference |
|---|
| NF-κB signaling | Inhibition | ↓ IκB degradation ↓ NF-κB p65 nuclear translocation | [2] | | MAPK signaling | Modulation | ↓ Phosphorylation of p38, ERK, JNK | [2] [5] | | PI3K/Akt pathway | Suppression | ↓ Akt phosphorylation | [2] | | c-Fos/NFATc1 axis | Downregulation | ↓ mRNA and protein expression | [3] | | Blimp1 expression | Suppression | ↓ Prdm1 mRNA ↑ Irf8, Bcl6 expression | [3] | | ABCG2 transporter | Inhibition | Binding (Kd = 1.84 μM for PCA) ↓ Drug efflux | [4] | | TACE/ADAM17 | Inhibition | ↓ Protein expression | [5] |
Cell Line Selection: Choose cell models relevant to research focus: BV2 microglia for neuroinflammation, BMMs for osteoclast biology, HUVECs for vascular inflammation, and cancer cell lines (HepG2, Huh7, etc.) for oncology studies. [2] [4] [3]
Dosing Strategy: Based on literature evidence, use 5-20 μM for most applications. Conduct preliminary dose-response studies (e.g., 1, 5, 10, 20, 50 μM) to establish optimal concentrations for specific experimental systems. [2] [3]
Treatment Timing: For anti-inflammatory studies, pre-treatment (1-6 hours before stimulus) generally shows optimal effects. For differentiation studies (e.g., osteoclastogenesis), include compound throughout the differentiation period. [2] [3]
Solvent Controls: Always include vehicle controls (DMSO at same concentration as treatment groups) to account for solvent effects. Keep final DMSO concentration below 0.1% (preferably <0.01%). [2]
Diagram 1: Experimental workflow for this compound studies in different research areas
Compound Solubility: this compound has limited aqueous solubility. Prepare fresh stock solutions in DMSO and verify complete dissolution before use. For in vivo studies, consider special formulations to enhance bioavailability. [1]
Stability Considerations: this compound solutions may oxidize over time. Prepare fresh working solutions for each experiment and store stock solutions at -20°C under inert atmosphere if possible.
Mechanistic Studies: When investigating mechanisms, include multiple time points and consider complementary approaches (pharmacological inhibitors, genetic knockdown) to verify specific pathway involvement.
Cytotoxicity Assessment: Always evaluate cytotoxic effects in parallel with functional assays (e.g., MTT, CCK-8) to distinguish specific inhibitory effects from general toxicity. [2] [3]
This compound represents a promising natural compound with multifaceted biological activities relevant to various therapeutic areas. These application notes provide comprehensive protocols for investigating its effects in cell culture models, emphasizing standardized methods for assessing anti-inflammatory, anti-osteoclastogenic, and anticancer activities. The detailed methodologies, combined with quality control considerations and experimental design guidelines, support robust and reproducible research on this intriguing natural product. Future studies should focus on further elucidating its molecular targets and exploring its potential in combination therapies, particularly in the context of drug resistance and inflammatory disorders.
This compound (2,3,4,5-tetrahydroxybenzo[7]annulen-6-one) is a naturally occurring benzotropolone-containing compound originally isolated from oak nutgalls (Quercus spp.) and can be synthesized through chemical oxidation of pyrogallol [1]. This phenolic compound has attracted significant scientific interest due to its potent antioxidant and anti-inflammatory properties, particularly in the context of neurological disorders. In neuroinflammatory research, this compound has emerged as a promising candidate for modulating microglial activation, which represents a key pathological feature in various neurodegenerative diseases including Alzheimer's disease, Parkinson's disease, and cerebral ischemia [1] [2].
Microglia, the resident immune cells of the central nervous system, play a dual role in neural tissue homeostasis and neuroinflammation. Under normal conditions, microglia serve protective functions, but prolonged activation leads to excessive production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, ultimately resulting in neuronal damage [1]. The BV2 murine microglial cell line has been extensively utilized as a validated model for screening anti-inflammatory compounds and investigating neuroinflammatory mechanisms. These application notes consolidate the current methodological approaches and experimental findings regarding this compound's effects on LPS-stimulated BV2 microglial cells, providing researchers with standardized protocols for evaluating its anti-inflammatory efficacy.
This compound exerts its anti-inflammatory effects through multimodal actions on key inflammatory signaling pathways in activated microglia:
NF-κB Pathway Inhibition: this compound effectively suppresses the translocation of the NF-κB p65 subunit into the nucleus by preventing the degradation and phosphorylation of the inhibitory protein IκB-α [1] [3]. This inhibition subsequently reduces the transcription of pro-inflammatory genes.
MAPK Signaling Suppression: The compound inactivates multiple mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38, which are crucial for inflammatory mediator production [1] [3].
PI3K/Akt Pathway Modulation: this compound suppresses the phosphatidylinositol 3-kinase/Akt signaling axis, further contributing to its anti-inflammatory activity [1].
Microglial Polarization Regulation: Recent evidence indicates that this compound promotes a transition from pro-inflammatory "M1" to anti-inflammatory "M2" microglial phenotype, potentially through the miR-124-3p/TRAF6/NF-κB axis [2].
Endoplasmic Reticulum Stress Attenuation: In cerebral ischemia/reperfusion models, this compound reduces ER stress markers including GRP78, CHOP, and caspase-12, thereby mitigating inflammation and apoptosis [4].
The following diagram illustrates the primary signaling pathways affected by this compound treatment in BV2 microglial cells:
Figure 1: this compound modulates multiple signaling pathways in LPS-stimulated BV2 microglial cells. The compound (green arrows) inhibits pro-inflammatory pathways (red) while promoting anti-inflammatory mechanisms (green), resulting in overall neuroprotection.
Beyond these primary mechanisms, this compound also demonstrates antioxidant properties by reducing reactive oxygen species (ROS) generation and has been shown to inhibit xanthine oxidase activity, which contributes to its overall cytoprotective effects [5] [6]. The multi-target mechanism of this compound makes it particularly interesting for addressing the complex pathophysiology of neuroinflammatory conditions, where multiple signaling cascades are often simultaneously activated.
Table 1: Anti-inflammatory effects of this compound in LPS-stimulated BV2 microglial cells
| Parameter Measured | Baseline (Unstimulated) | LPS Control (0.5 µg/ml) | This compound + LPS | Experimental Details |
|---|---|---|---|---|
| Cell Viability | ~100% | No significant change | >90% at ≤20 µM | MTT assay, 24h treatment [1] |
| NO Production | Low | Significantly increased | ~50% inhibition at 20 µM | Griess reaction, 24h [1] |
| PGE2 Production | Low | Significantly increased | Dose-dependent inhibition | ELISA, 24h [1] |
| TNF-α Expression | Low | Significantly increased | Dose-dependent inhibition | RT-PCR/ELISA [1] |
| IL-1β Expression | Low | Significantly increased | Dose-dependent inhibition | RT-PCR/ELISA [1] |
| iNOS Protein Level | Low | Significantly increased | Marked suppression | Western blot [1] |
| COX-2 Protein Level | Low | Significantly increased | Marked suppression | Western blot [1] |
Table 2: Effects of this compound on molecular targets in inflammatory signaling
| Target | Effect of this compound | Experimental Method | Biological Significance |
|---|---|---|---|
| NF-κB p65 translocation | Inhibited | Immunofluorescence, Western blot | Blocks nuclear import of pro-inflammatory transcription factor [1] |
| IκB-α degradation | Prevented | Western blot | Stabilizes NF-κB inhibitor [1] |
| MAPK phosphorylation | Reduced (JNK, ERK, p38) | Western blot | Suppresses kinase signaling cascades [1] |
| PI3K/Akt activation | Inhibited | Western blot | Modulates cell survival pathway [1] |
| miR-124-3p expression | Increased | qRT-PCR | Promotes M2 polarization [2] |
| TRAF6 expression | Decreased | Western blot, qRT-PCR | Downstream target of miR-124-3p [2] |
| ER stress markers (GRP78, CHOP, caspase-12) | Reduced | Western blot | Attenuates unfolded protein response [4] |
The following workflow diagram illustrates the key experimental procedures for evaluating this compound's effects:
Figure 2: Experimental workflow for evaluating anti-inflammatory effects of this compound in BV2 microglial cells. Key steps include cell culture, compound pretreatment, LPS stimulation, and multiple analytical endpoints.
The experimental data and protocols outlined in these application notes support several research applications for this compound:
Neuroinflammatory Disease Modeling: this compound serves as a valuable tool compound for studying microglial activation pathways in neurodegenerative conditions including Alzheimer's disease, Parkinson's disease, and multiple sclerosis [1].
Ischemic Stroke Research: The efficacy of this compound in OGD and MCAO models highlights its potential for investigating neuroprotective strategies in cerebral ischemia [2] [4].
Drug Discovery: The multi-target mechanism of this compound provides a template for developing novel anti-inflammatory agents with applications beyond neurology, including cardiovascular and systemic inflammatory conditions [6].
Combination Therapy Development: Evidence of this compound's synergistic effects with other bioactive compounds (e.g., flavonoids) supports its investigation in combination therapies for enhanced efficacy [8].
Mechanistic Studies: The well-characterized effects of this compound on specific signaling nodes (NF-κB, MAPK, PI3K/Akt) make it useful for pathway analysis and target validation studies.
This compound represents a promising naturally-derived compound with significant anti-inflammatory effects in BV2 microglial cells. Through inhibition of the NF-κB, MAPK, and PI3K/Akt signaling pathways, promotion of microglial polarization toward the M2 phenotype, and attenuation of ER stress, this compound effectively suppresses neuroinflammatory responses at multiple molecular levels. The detailed protocols provided in these application notes offer researchers standardized methods for evaluating this compound's efficacy and investigating its mechanisms of action. Future research directions include structure-activity relationship studies to identify more potent analogs, investigation of in vivo efficacy in additional disease models, and exploration of potential clinical applications for neuroinflammatory disorders.
This compound (PPG, 1,7,8,9-tetrahydroxy-2H-benzo[7]annulen-2-one) is a benzotropolone-type compound that has garnered significant research interest due to its potent antioxidant properties and diverse bioactivities. This orange-red crystalline solid with molecular formula C₁₁H₈O₅ (220.18 g/mol) is found in various natural sources including nutgalls, oak barks, glacial algae, and tea leaves [1] [2] [3]. This compound demonstrates exceptional free radical scavenging capacity with a relative oxygen-radical absorbance capacity value of 6.01 ± 0.42, making it significantly more potent than many common antioxidants [1]. Its unique seven-membered tropolone ring structure contributes to its redox properties and metal-chelating capabilities, which underlie its various pharmacological activities including anti-inflammatory, anticancer, and neuroprotective effects [1] [4].
The growing pharmaceutical interest in this compound stems from its multifaceted bioactivities. Research has demonstrated its ability to inhibit nitric oxide synthesis and cancer cell growth, prolong cardiocyte survival against oxidants, and specifically inhibit the TLR1/TLR2 activation pathway in immune cells [1] [2]. Recent studies have also explored its potential in Alzheimer's disease research due to its capacity to interact with amyloid-β peptides and metal ions associated with neurological pathology [4]. Furthermore, this compound serves as a simple model compound for studying benzotropolone formation mechanisms relevant to important tea polyphenols like theaflavins [5]. These diverse applications underscore the importance of developing efficient and reproducible extraction and quantification methods for this promising natural product.
Solvent extraction represents the fundamental first step in this compound isolation from plant materials, with efficiency highly dependent on solvent polarity, extraction temperature, and matrix characteristics. Research indicates that acetonitrile extraction (ANE) generally yields higher total this compound content compared to water extraction (WTE) when applied to ground coffee samples, with total PPG content ranging between 635-770 ng/g dw for ANE versus 455-630 ng/g dw for WTE [1]. However, WTE demonstrates better correlation (r = 0.55, p < 0.01) with brewing methods like moka pot brewing (MPB), which only extracts 85-135 ng/g dw, suggesting that water extraction more accurately reflects this compound levels in actual beverages [1]. The autoclave-assisted extraction (121°C, 15 psi for 15 minutes) significantly improves extraction efficiency compared to room temperature methods, likely due to enhanced cell wall disruption and compound solubility at elevated temperatures [1].
The chemical properties of this compound, particularly its hydrophobicity, present challenges for efficient extraction from complex plant matrices. This compound's moderate solubility in polar organic solvents but limited water solubility complicates its extraction from aqueous environments [1] [2]. This has led researchers to employ hybrid extraction approaches such as acetonitrile extraction followed by dilution with water (10:1 v/v) before clean-up, which improves recovery while maintaining compatibility with subsequent purification steps [1]. For specific plant matrices like tea, optimized extraction protocols involve multiple extraction cycles with solvent systems tailored to the particular matrix composition, as the presence of hydrophobic background components can significantly interfere with this compound isolation and quantification [1].
Solid-phase extraction has emerged as a crucial clean-up technique for this compound purification from complex plant extracts prior to analytical quantification. The hydrophobic nature of this compound and interference from co-extracted compounds necessitate efficient sample clean-up protocols to achieve accurate quantification. The optimized SPE protocol utilizes C18 cartridges conditioned with 3 mL acetonitrile followed by 3 mL water before sample loading [1]. The cartridge is then washed with water (3 × 3 mL) followed by 20% (v/v) acetonitrile in water (3 × 3 mL) to remove polar compounds, while this compound is eluted with 1 mL of 80% (v/v) acetonitrile in water to avoid co-elution of superhydrophobic compounds [1]. This protocol achieves a recovery rate of 26.6% when combined with acetonitrile extraction, which is significantly higher than the 6.8% recovery achieved with water extraction alone [1].
The critical parameters in SPE optimization include solvent composition, cartridge capacity, and flow rates. Research indicates that elution with 80% acetonitrile in water provides the optimal balance between efficient this compound recovery and minimal interference from highly hydrophobic compounds [1]. The eluent must be passed through a 0.45 µm Nylon membrane filter before LC-MS analysis to prevent particulate matter from damaging instrumentation or compromising separation [1]. For difficult matrices with high pigment or lipid content, additional wash steps with intermediate solvent concentrations (30-50% acetonitrile) may be necessary to remove interfering compounds while retaining this compound on the cartridge, though this must be balanced against potential compound loss [1].
Green catalytic approaches for this compound synthesis have gained attention as sustainable alternatives to traditional extraction methods. These methods typically involve enzymatic oxidation of pyrogallol using plant peroxidases or laccase-mimetic copper complexes. Research has demonstrated that extracts from bitter turnip (Brassica rapa) containing peroxidase activity can effectively convert pyrogallol to this compound with yields up to 78% under optimized conditions (pH 6.21) [6]. The method utilizes hydrogen peroxide as an oxidant and can be performed with aerial oxygen, making it environmentally friendly compared to traditional chemical synthesis using potassium iodate or potassium ferricyanide [6]. The optimization of plant extract amount, introduction method, and pH is crucial for maximizing yield in these systems.
The enzymatic synthesis mechanism involves oxidation of pyrogallol to o-quinone intermediates, which subsequently undergo dimerization and rearrangement to form the characteristic benzotropolone ring system of this compound [5] [6]. Recent research has identified that polar solvents facilitate attack on the bridging carboxyl carbon in key intermediates, leading to cleavage of the C2–C3 bond in the presence of strong oxidants, with o-quinone substituting for PG-quinone in the transformation [5]. The bicyclo[3.2.1] octane-type intermediate (BOI) has been identified as a crucial species in the production of benzotropolone derivatives, with its fate determining whether this compound or various ester derivatives are formed [5]. This green synthesis approach offers advantages including mild reaction conditions, reduced environmental impact, and potential for industrial scale-up.
Table 1: Comparison of this compound Extraction and Synthesis Methods
| Method | Procedure | Yield/Recovery | Advantages | Limitations |
|---|---|---|---|---|
| Acetonitrile Extraction (ANE) | Autoclave at 121°C, 15 psi, 15 min with acetonitrile | 635-770 ng/g dw (coffee); 6.8% recovery with SPE | Higher extraction efficiency | Poor correlation with brewing methods |
| Water Extraction (WTE) | Autoclave at 121°C, 15 psi, 15 min with water | 455-630 ng/g dw (coffee); 2.6% recovery with SPE | Better correlates with brewing methods (r=0.55, p<0.01) | Lower extraction efficiency |
| Solid-Phase Extraction | C18 cartridges, elution with 80% acetonitrile | 26.6% recovery (with ANE) | Effective sample clean-up; compatible with LC-MS | Additional step in workflow |
| Enzymatic Synthesis | Bitter turnip peroxidase, H₂O₂, pH 6.21 | Up to 78% from pyrogallol | Green chemistry approach; high yield | Requires pyrogallol substrate |
Liquid chromatography-mass spectrometry has emerged as the gold standard for accurate this compound quantification in complex plant extracts. The optimized method utilizes an Agilent 1200 series HPLC system coupled with an Agilent 6410 triple quadrupole mass spectrometer with electrospray ionization (ESI) [1]. The chromatographic separation typically employs reverse-phase C18 columns with gradient elution using water and acetonitrile (both containing 0.1% formic acid) to enhance ionization efficiency and peak shape [1]. The mass spectrometer is operated in negative ion mode for detection of this compound, which exhibits better ionization efficiency in this mode due to its phenolic hydroxyl groups. The limit of detection (LOD) and quantification (LOQ) for this method are 71.8 and 155.6 ng/g dry weight, respectively, providing sufficient sensitivity for most natural product applications [1].
For method validation, key parameters including linearity, precision, accuracy, and robustness must be established. The calibration curve for this compound typically demonstrates excellent linearity (R² > 0.99) across a concentration range of 10-1000 ng/mL [1]. Isotope-labeled internal standards can further improve quantification accuracy, though their limited availability for this compound often necessitates use of structural analogs or external standard calibration. The inter-day and intra-day precision should remain below 15% RSD, with accuracy within 85-115% of the true value for quality control samples [1]. For complex matrices, standard addition methods may be necessary to account for matrix effects that can suppress or enhance ionization efficiency in mass spectrometric detection.
Rigorous method validation is essential for generating reliable this compound quantification data. The following table summarizes key validation parameters and typical acceptance criteria for analytical methods:
Table 2: Method Validation Parameters for this compound Quantification
| Validation Parameter | Experimental Procedure | Acceptance Criteria | Reported Values |
|---|---|---|---|
| Linearity | Analysis of calibration standards at 6 concentrations | R² > 0.99 | R² = 0.99 [1] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Consistent across replicates | 71.8 ng/g dw [1] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | Precision < 20% RSD, accuracy 80-120% | 155.6 ng/g dw [1] |
| Precision (Intra-day) | Analysis of 6 replicates at 3 concentrations in one day | RSD < 15% | < 15% RSD [1] |
| Precision (Inter-day) | Analysis of 6 replicates at 3 concentrations over 3 days | RSD < 15% | < 15% RSD [1] |
| Recovery | Comparison of extracted vs. spiked samples | > 80% for most matrices | 26.6% (with SPE) [1] |
| Matrix Effects | Post-extraction spiking vs. neat solutions | Signal suppression/enhancement < 20% | Not specified |
This compound shows significant promise in pharmaceutical development due to its diverse bioactivities and favorable molecular properties. Research has identified this compound as a potent and specific inhibitor of polo-like kinase 1 (PLK1) through binding to its polo-box domain (PBD) with an IC₅₀ of 500 nM [7]. PLK1 represents an important oncology target due to its role in cell cycle progression, and PBD inhibitors offer potential for enhanced selectivity compared to ATP-competitive inhibitors [7]. Additionally, this compound potently inhibits TLR1/TLR2 activation, which plays a crucial role in inflammatory responses and immune regulation [2]. This dual activity against both kinase and immune signaling targets highlights the potential of this compound in multi-target therapeutic approaches for complex diseases.
In neurodegenerative disease research, this compound's structural features make it particularly interesting for Alzheimer's disease applications. The pyrogallol moiety demonstrates ability to scavenge free organic radicals and interact with both amyloid-β (Aβ) peptides and metal ions associated with Alzheimer's pathology [4]. Structure-activity relationship studies have revealed that incorporation of multiple pyrogallol units into macrocyclic scaffolds enhances antioxidant activity and interactions with both Aβ and metal ions, influencing peptide conformation and aggregation in both the absence and presence of metal ions [4]. These findings position this compound as a promising lead compound for neuroprotective agent development and a valuable chemical tool for elucidating the complex pathologies of neurodegenerative conditions.
The potent antioxidant properties of this compound have sparked interest in its application in cosmetic and functional food products. In the food industry, this compound can be utilized as a natural antioxidant additive to edible oils and fats to retard oxidation, extending shelf-life while meeting consumer demand for clean-label ingredients [1]. Its presence in brewed beverages like coffee and tea contributes to their overall antioxidant capacity, with studies detecting 335-360 ng/g dw in English breakfast tea samples [1]. The high peroxyl radical scavenging activity of this compound makes it particularly effective against lipid peroxidation, which is relevant for both food preservation and anti-aging cosmetic formulations where oxidative damage contributes to product deterioration and skin aging.
Recent advances in biotechnological production have improved the commercial viability of this compound for these applications. The development of efficient whole-cell transformation systems and enzymatic synthesis methods has addressed previous limitations in this compound supply [1] [6]. For cosmetic applications, this compound can be incorporated into various formulations including serums, creams, and lotions at concentrations typically ranging from 0.01-0.1%, where it provides protection against environmental oxidative stress and UV-induced damage. In functional foods, its use as a natural preservative aligns with trends toward clean-label products while potentially providing additional health benefits through its documented bioactivities, though regulatory approval for novel food ingredients requires comprehensive safety assessment.
The following protocol details the optimized water extraction method for this compound from plant materials, validated for coffee, tea, and cocoa samples [1]:
Materials and Reagents:
Procedure:
Critical Parameters:
This protocol describes the SPE clean-up procedure for this compound extracts prior to LC-MS analysis [1]:
Materials and Reagents:
Procedure:
Critical Parameters:
The following diagram illustrates the complete workflow from sample preparation to quantification:
Diagram 1: Comprehensive workflow for this compound extraction and analysis from plant materials
The following decision diagram provides guidance for selecting the appropriate extraction method based on research objectives:
Diagram 2: Decision guide for selecting appropriate this compound extraction methods based on research objectives
The extraction and analysis of this compound from plant materials has seen significant methodological advances, particularly in the areas of extraction efficiency, sample clean-up, and analytical sensitivity. The current protocols enable reliable quantification of this compound across various matrices, facilitating research into its diverse bioactivities and potential applications. The integration of green chemistry principles through enzymatic synthesis methods addresses growing concerns about environmental sustainability in natural product research. Furthermore, the structural insights gained from recent studies on this compound formation mechanisms provide opportunities for rational design of improved extraction and synthesis strategies.
Future methodology development will likely focus on miniaturized extraction techniques to reduce solvent consumption, on-line coupling of extraction and analysis systems for higher throughput, and biosynthetic engineering approaches to enhance this compound production in biological systems. The continuing discovery of new biological activities for this compound, particularly in the areas of kinase inhibition and neuroprotection, will drive demand for more efficient and scalable production methods. Additionally, the application of quality by design (QbD) principles to this compound extraction processes will help optimize and standardize methods for regulatory acceptance and industrial application. As research uncovers new potential health benefits of this compound, the development of robust, reproducible extraction and analysis protocols will remain fundamental to translating these discoveries into practical applications.
The table below summarizes key quantitative findings from a study that developed a method to detect and quantify this compound (PPG) in brewed beverages. The data on extraction efficiency and achieved concentrations can serve as benchmarks for your assays [1].
| Parameter | Description / Value | Significance for Solubility |
|---|---|---|
| Detection Limit | 71.8 ng/g (dry weight) [1] | Assay sensitivity; lower limit for reliable measurement. |
| Quantification Limit | 155.6 ng/g (dry weight) [1] | Threshold for precise and accurate concentration measurement. |
| Extraction Recovery | Water Extraction (WTE): ~2.6% Acetonitrile Extraction (ANE): ~6.8% Solid-Phase Extraction (SPE): ~26.6% [1] | SPE is critical for purifying and concentrating PPG, drastically improving detection. | | Total PPG in Coffee | Water Extraction (WTE): 455–630 ng/g Acetonitrile Extraction (ANE): 635–770 ng/g Moka Pot Brewing (MPB): 85–135 ng/g [1] | ANE yields the highest absolute amounts, making it suitable for maximizing solute. |
Here is the detailed methodology for sample preparation and analysis, which you can adapt into a step-by-step troubleshooting guide. This protocol is based on the approach that demonstrated the highest recovery rates [1].
Researchers compared three methods. You can recommend testing multiple approaches to find the optimal one for a specific biological matrix.
This step is crucial for removing hydrophobic background components that interfere with detection.
Since direct data on enhancing this compound's solubility is sparse, you can guide users toward techniques proven effective for structurally similar, poorly water-soluble polyphenols like curcumin. The following diagram illustrates a logical workflow for systematically tackling solubility issues.
The table below outlines these techniques, their mechanisms, and practical considerations for implementation based on studies of other polyphenols [2] [3].
| Strategy | Mechanism of Action | Technical Considerations & Examples |
|---|---|---|
| Co-solvents | Changes polarity of the aqueous medium to favor dissolution. | Used in the cited protocol (Acetonitrile). Other options: ethanol, PEG, DMSO. Assess biocompatibility with your assay [1] [3]. |
| Surfactants | Form micelles that encapsulate hydrophobic molecules. | Example: Pluronic F-127 showed moderate improvement (75-88% dissolution) for curcumin. Concentration is critical to avoid cytotoxicity [2]. |
| Inclusion Complexes | Hydrophobic cavity of a molecule (e.g., cyclodextrin) hosts the guest drug. | Cyclodextrin-complexation achieved >90% dissolution for curcumin. Highly effective for improving apparent solubility of polyphenols [2]. |
| Nano-formulations | Increase surface area and alter pharmacokinetics. | Lipid nanoparticles are a key method. Nano-formulations and solid dispersions with PVP also showed >90% dissolution for curcumin [2] [3]. |
Based on the search results, here are potential frequently asked questions you can include:
Q: Why is this compound so difficult to work with in aqueous biological assays?
Q: What is the most effective way to quantify this compound in a complex sample?
Q: Are there general strategies for improving the solubility of polyphenolic compounds like this compound?
The following table summarizes the core conditions and outcomes of the optimized green synthesis method as reported in the research [1] [2].
| Parameter | Description / Value |
|---|---|
| Catalyst | Peroxidases in bitter turnip extract |
| Oxidant | Hydrogen peroxide (H₂O₂) |
| Substrate | Pyrogallol |
| Key Factor | Amount of extract, method of introduction, and pH |
| Reported Yield | 78% after optimization |
Based on the general reaction described, the synthesis can be visualized with the following workflow:
Here are some specific issues you might encounter and how to address them based on the catalytic approach.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield (<78%) | Suboptimal pH level | Systematically test and adjust pH; it is a critical variable [1]. |
| Low yield (<78%) | Incorrect amount of plant extract | Optimize the concentration of the turnip extract [1]. |
| Low yield (<78%) | Inefficient method of introducing reagents | Review and optimize the order and method of adding the extract and oxidant [1]. |
| Impure product | Complex reaction mixture | The optimized method is reported to yield pure this compound, suggesting the procedure includes a straightforward purification step [1]. |
The research provides a high-level overview of the method. You would need to adapt and optimize the following general protocol for your specific lab conditions [1] [2].
Q1: What is a typical SPE recovery rate for Purpurogallin, and what method is used?
Q2: What are the most common reasons for low recovery in SPE?
Q3: My sample matrix is complex (e.g., coffee). How can I improve selectivity?
The table below summarizes potential issues and solutions based on specific SPE parameters, drawing from both general principles and PPG-specific research.
| Parameter | Potential Issue | Recommended Solution |
|---|---|---|
| Sorbent Selection | C18 phase may not offer optimal retention for PPG. | Consider a sorbent with alternative selectivity if C18 fails; PPG has been successfully extracted using C18, but other phases may be explored [1]. |
| Conditioning & Equilibration | Inadequate conditioning leads to poor retention. | Condition with 3 mL acetonitrile followed by 3 mL water. Do not let the cartridge run dry before sample loading [1] [3]. |
| Sample Loading | Sample pH or matrix reduces retention. | For C18, ensure PPG is in its neutral form. Adjust sample pH accordingly during pre-treatment [3] [4]. |
| Washing | Washing solvent is too strong, prematurely eluting PPG. | Use a weak organic wash (e.g., 20% acetonitrile in water) to remove interferents without displacing PPG [1]. |
| Elution | Elution solvent is too weak or volume is insufficient. | Use a stronger elution solvent. For PPG, 1 mL of 80% (v/v) acetonitrile in water has been used successfully. Let it sit in the cartridge briefly before applying pressure [1] [3]. |
Here is a detailed methodology for the extraction of PPG from brewed beverages, as cited in the literature [1]. You can use this as a validated starting point for your experiments.
1. Solid Phase Extraction (SPE)
2. LC-MS Analysis
The following diagram outlines a logical, step-by-step process to diagnose and resolve low PPG recovery in your SPE experiments.
The table below summarizes key quantitative data from a study that developed a method for purpurogallin (PPG) quantification in brewed beverages [1] [2].
| Aspect | Water Extraction (WTE) | Acetonitrile Extraction (ANE) |
|---|---|---|
| Extraction Recovery | 2.6% [1] | 6.8% [1] |
| PPG in Ground Coffee | 455–630 ng/g dw [1] | 635–770 ng/g dw [1] |
| Correlation with Moka Pot Brewing | r = 0.55 (p < 0.01) [1] | r = 0.43 (p < 0.01) [1] |
| Recommended Use | Best method for determining PPG in brewed beverages [1] | Higher absolute yield, but poorer correlation with actual brewing [1] |
> Key Technical Note: The overall recovery rate for the Solid Phase Extraction (SPE) clean-up step used in this study was 26.6%. The limits of detection (LOD) and quantification (LOQ) for the complete method (SPE + LC-MS) were 71.8 and 155.6 ng/g dry weight, respectively [1].
Here are the detailed methodologies for the key sample preparation procedures as described in the research.
This method is designed to simulate hot water brewing and is recommended for studies on brewed beverages [1] [2].
This method uses an organic solvent for more aggressive extraction, resulting in higher reported yields [1] [2].
This clean-up step is crucial for removing hydrophobic background interferences before LC-MS analysis [1] [2].
The following workflow diagram outlines the key decision points and steps in the extraction and analysis process.
Q1: My extraction recovery seems lower than reported. What could be the issue? The absolute recovery rates for these methods are low (2.6-6.8%), which is acknowledged in the source research [1]. The SPE step itself has a 26.6% recovery [1]. Focus on achieving consistent and reproducible results rather than a 100% yield. Ensure all heating steps (autoclave and oven) are performed precisely, and that the centrifugation speed and time are adequate for a clear supernatant.
Q2: Why is water extraction recommended even though acetonitrile gives a higher yield? The recommendation is based on the goal of the analysis. If the objective is to understand the PPG content in a coffee or tea beverage as it is typically consumed (brewed with water), then WTE provides a more accurate and relevant quantification, as shown by its stronger correlation with actual moka pot brewing results [1]. ANE may overestimate the extractable PPG that is relevant to beverage consumption.
Q3: How critical is the SPE clean-up step before LC-MS analysis? It is highly critical. The research emphasizes that PPG is difficult to detect in food samples due to interference from other hydrophobic compounds [1] [2]. The SPE step is essential to remove these background components, ensuring a cleaner sample and reducing matrix effects that can impact the sensitivity and accuracy of the LC-MS results.
The table below consolidates key storage and stability information for this compound.
| Form | Recommended Storage Temperature | Estimated Stability | Solubility & Handling Notes |
|---|---|---|---|
| Powder (Solid) | -20°C [1] | Up to 24 months [2] | - |
| Stock Solution in DMSO | -80°C [1] | Up to 6 months [1] | Soluble to at least 100 mg/mL (454.17 mM) in DMSO [1]. Solutions are hygroscopic; use newly opened DMSO [1]. |
| Stock Solution in DMSO | -20°C [1] | Up to 1 month [1] | |
| Working Solution | - | Use on the same day [2] | Prepare stock solutions as aliquots in tightly sealed vials to prevent inactivation from repeated freeze-thaw cycles [1]. |
Here are methodologies for preparing and using this compound solutions based on published research.
This protocol yields a clear solution of ≥ 2.08 mg/mL (9.45 mM) [1].
This is another method for preparing a working solution for animal experiments [1].
The following diagram illustrates the decision-making process for storing and handling this compound based on the recommended protocols:
Q1: Why is my this compound solution precipitating? this compound is a hydrophobic compound [3]. Precipitation can occur if an aqueous working solution is prepared directly from the powder or if the stock solution is diluted incorrectly. Always prepare a stock solution in 100% DMSO first, then dilute into your aqueous buffer while vortexing to ensure proper mixing.
Q2: Can I re-freeze and re-use my stock solution? It is not recommended. The guidelines strongly advise against repeated freeze-thaw cycles to prevent product inactivation [1]. You should prepare small, single-use aliquots to maintain stability.
Q3: The recovery rate of this compound in my brewed beverage samples is low. What could be the issue? Recovery can be influenced by the extraction method. One study found that acetonitrile extraction (ANE) yielded higher this compound content from ground coffee compared to water extraction (WTE) or moka pot brewing (MPB) [3]. If analyzing complex matrices like beverages, optimizing the solid-phase extraction (SPE) clean-up step is crucial for improving recovery and detection [3].
Q: Why is it difficult to quantify this compound (PPG) in brewed beverages like coffee and tea, and what is the recommended solution?
The Challenge: Directly quantifying PPG is challenging due to its hydrophobicity and the presence of numerous other hydrophobic compounds in the sample matrix. These background components can severely interfere with analysis, making accurate detection and quantification unreliable [1].
The Solution: A method using Solid Phase Extraction (SPE) for sample clean-up, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS). SPE helps isolate PPG from interfering substances, while LC-MS provides specific and sensitive detection [1] [2].
Here is the optimized methodology for quantifying PPG in beverages like coffee, tea, and cocoa [1]:
Sample Preparation (Extraction) Choose one of the following methods to prepare your crude extract:
Sample Clean-Up (Solid Phase Extraction) This step is critical for removing interfering compounds.
Analysis (Liquid Chromatography-Mass Spectrometry) Analyze the filtered SPE eluent using an LC-MS system. The mass spectrometer provides specific detection based on PPG's mass-to-charge ratio (m/z), which is 217.15 g/mol [1].
The table below summarizes the key performance metrics and a comparison of different extraction methods based on the published study [1].
| Aspect | Details / Values |
|---|---|
| Method Detection Limit | 71.8 ng/g dry weight (dw) |
| Method Quantification Limit | 155.6 ng/g dry weight (dw) |
| SPE Recovery Rate | 26.6% |
Comparison of Extraction Methods for Ground Coffee (PPG content in ng/g dw):
| Extraction Method | PPG Concentration Range | Recovery Rate | Correlation with MPB |
|---|---|---|---|
| Acetonitrile (ANE) | 635 - 770 | 6.8% | r = 0.43 |
| Water (WTE) | 455 - 630 | 2.6% | r = 0.55 |
| Moka Pot (MPB) | 85 - 135 | — | — |
Key Interpretation: While ANE gives higher concentration values, Water Extraction (WTE) is recommended because it shows a better correlation with the real-world Moka Pot Brewing (MPB) method, making its predictions more reliable for actual beverage consumption [1].
The following diagram outlines the complete experimental workflow for the recommended Water Extraction method:
This compound Quantification Workflow
The synthesis of this compound from pyrogallol can be achieved through different catalytic oxidation methods. The optimal pH is highly dependent on the catalyst used.
The table below summarizes two green catalytic approaches:
| Catalytic Method | Optimal pH | Oxidant | Reported Yield | Key Features / Notes |
|---|---|---|---|---|
| Plant Peroxidases (e.g., from Bitter Turnip) [1] | 6.21 [1] | Hydrogen Peroxide (H₂O₂) [1] | 78% [1] | A green chemistry method; pH is critical for optimizing yield [1]. |
| Copper Complex (Laccase Model) [1] | Information not specified in search results | Air (Oxygen) [1] | Information not specified in search results | A green chemistry method using aerobic oxidation [1]. |
This protocol is based on the method that achieved a 78% yield using bitter turnip extract [1].
Here are solutions to common problems encountered during this compound synthesis, particularly with peroxidase-based methods.
Problem: Low or Inconsistent Yield
Problem: Reaction Does Not Proceed
Accurate quantification is essential for evaluating the success of your synthesis. A robust method using Solid-Phase Extraction (SPE) and Liquid Chromatography-Mass Spectrometry (LC-MS) has been developed for brewed beverages and can be adapted for reaction mixtures [3].
Here are answers to common questions researchers face when trying to improve detection sensitivity.
| Question | Expert Recommendation & Rationale | Reference |
|---|---|---|
| How to determine if sensitivity issues are from sample prep or the MS instrument? | Run a standard, such as a HeLa protein digest. Good results indicate sample prep is the issue; poor performance points to instrument problems. | [1] |
| What are key parameters to optimize for broad mass range sensitivity? | Adjust key instrument parameters: lower the ADC offset (e.g., to 40), set the preamplifier filter bandwidth to "Medium", and fine-tune ion source voltages. | [2] |
| Sample was lost or degraded during processing. How to prevent this? | Monitor each step by Western Blot. Use protease inhibitor cocktails (EDTA-free, with PMSF) in all prep buffers, and maintain low temperatures (4°C to -80°C). | [3] |
| My peptides seem to escape detection. What could be wrong? | Unsuitable peptide sizes from suboptimal digestion. Adjust digestion time or try a different protease (e.g., double digestion with two different enzymes). | [3] |
| The LC-MS system is not identifying many proteins. How to optimize? | For a complex sample on a 75µm column, optimal settings can include a flow rate of ~0.2 µL/min and a longer elution gradient (e.g., 160 min for a 1µg sample). | [4] |
| How can data processing improve signal detection? | Apply exponential baseline subtraction and use integrative down-sampling techniques to enhance the signal-to-noise ratio for heavier masses. | [2] |
This workflow diagram integrates optimization strategies from sample preparation to data processing to systematically improve detection sensitivity.
The accompanying methodology for each stage is as follows:
The primary evidence for this compound's activity comes from a study on Esophageal Squamous Cell Carcinoma (ESCC).
This compound is one of many compounds investigated for MEK1/2 inhibition. Clinical-grade MEK1/2 inhibitors are ATP-noncompetitive, which often grants them high specificity [2]. The table below lists several well-characterized MEK1/2 inhibitors for context.
| Inhibitor Name | Clinical Status | Key Characteristics |
|---|---|---|
| Ulixertinib (BVD-523) | Clinical Trials | An ERK1/2 inhibitor, acting downstream of MEK1/2 [3]. |
| Trametinib | FDA-Approved | A potent and selective ATP-noncompetitive MEK1/2 inhibitor [2] [4]. |
| Binimetinib | FDA-Approved | MEK1/2 inhibitor used in recurrent low-grade serous ovarian cancer [4]. |
| PD0325901 | Preclinical/Research | A well-known research tool for potent MEK1/2 inhibition [5]. |
| Zapnometinib | Clinical Trials | MEK1/2 inhibitor also being evaluated for antiviral applications [6]. |
For your work in comparative analysis, the following points are crucial:
The table below summarizes key experimental findings from comparative studies.
| Assay/Model | Purpurogallin (PPG) Results | Ascorbic Acid (Asc) & Trolox (TX) Results | Citation |
|---|---|---|---|
| Cultured Corneal Endothelial Cell Protection (Oxyradical damage) | Cell survival prolonged to 18.6 ± 1.4 min (at 1.0 mM) | Less effective at delaying cell necrosis at equimolar concentrations to PPG (p < 0.01) | [1] |
| Cultured Corneal Endothelial Cell Protection (Superoxide radicals from menadione) | Cell necrosis at 47.2 ± 1.0 min (at 1.0 mM) | TX and Asc were significantly less effective at corresponding concentrations (p < 0.01) | [1] |
| Xanthine Oxidase (XO) Inhibition (Enzyme activity assay) | IC₅₀ = (5.60 ± 0.13) × 10⁻⁶ mol.L⁻¹ (reversible, mixed-type inhibition) | Allopurinol (clinical drug) IC₅₀ = (8.36 ± 0.25) × 10⁻⁶ mol.L⁻¹ (provided for reference) | [2] |
| Oxygen-Radical Absorbance Capacity (ORAC) | Relative ORAC value = 6.01 ± 0.42 (high peroxyl radical scavenging activity) | Not provided in search results; Trolox is typically the standard calibrator (assigned a value of 1.0) in ORAC assays | [3] |
To evaluate the credibility of the data and support experimental replication, here are the methodologies from the key studies cited.
This protocol is based on the 1995 study on cultured rabbit corneal endothelial cells (RCEC) [1].
This protocol is based on the 2020 study that investigated the inhibitory mechanism of PPG on XO [2].
The superior activity of this compound can be attributed to its unique mechanisms:
When interpreting these results, you should be aware of the following context:
| Compound | Class / Type | Primary Anti-inflammatory Mechanism | Key Experimental Findings / Molecular Targets |
|---|
| Purpurogallin (PG) | Natural Phenol | Antioxidant; inhibition of MAPK and caspase signaling pathways. | • ↓ROS in HaCaT keratinocytes [1]. • ↓phospho-p38, phospho-JNK, phospho-ERK [1]. • ↓Caspase-3, Caspase-9, PARP cleavage [1]. • ↓Apoptosis induced by UVB/PM2.5 [1]. | | Standard NSAIDs (e.g., Ibuprofen, Indomethacin) | Cyclooxygenase (COX) Inhibitors | Inhibition of COX-1 and/or COX-2 enzymes, reducing prostaglandin synthesis [2]. | • Targets: COX-1, COX-2 [2]. • Network pharmacology suggests some NSAIDs (Indomethacin, Rofecoxib) may also act via RAS/MAPK signaling pathways (e.g., MAPK8, MAPK10, BAD) [3]. | | Unfractionated Heparin (UFH) | Glycosaminoglycan | Multi-target; inhibits NF-κB and MAPK signaling pathways [4]. | • ↓phospho-IκB-α, ↓NF-κB nuclear translocation [4]. • ↓phospho-ERK1/2, JNK, p38 MAPK [4]. • ↓IL-6, IL-8 production in endothelial cells [4]. |
The following diagram illustrates the distinct and shared signaling pathways through which this compound and standard drugs exert their anti-inflammatory effects, based on the experimental data from the search results.
For the key findings cited above, here are the experimental methodologies used.
Cell-based Assays for this compound [1]:
Cell-based Assays for Heparin [4]:
Network Pharmacology for NSAIDs [3]:
The data shows that this compound operates through a mechanism distinct from classic NSAIDs. While NSAIDs primarily block COX enzymes, this compound appears to function more like a broad-spectrum cytoprotective agent by targeting oxidative stress and downstream MAPK signaling, similar to the multifaceted action of heparin [4] [1].
A true, direct comparison is a key research gap. Future studies would need to:
| Aspect | This compound & Derivatives | Conventional Chemotherapeutics (e.g., 5-FU, Cisplatin) | Key Experimental Findings & Context |
|---|---|---|---|
| Direct Cytotoxicity / Antiproliferative Effect | Moderate activity; often requires higher concentrations or combination therapy [1] [2] | High, dose-dependent cytotoxicity; standard as monotherapy [3] [4] | This compound-carboxylic acid (PCA) + 5-FU: Synergistically inhibited liver cancer cell proliferation in vitro (Cell Counting Kit-8 assay) [1]. Pyrogallol (precursor) + Cisplatin: Showed synergistic (CI<1) growth inhibition in ovarian cancer cells (MTT assay) [2]. |
| Primary Molecular Targets & Mechanisms | Targeted pathway inhibition; chemosensitization via efflux pump inhibition [5] [1] [6] | Broad action on rapidly dividing cells; targets DNA/RNA synthesis or integrity [3] | Targets: PLK1 Polo-Box Domain (PBD) inhibitor [6], mimics CBP20 knockdown effects [5], inhibits ABCG2 drug efflux pump (equilibrium dissociation constant KD = 1.84 µM) [1]. |
| Role in Combination Therapy | Strong chemosensitizer; reverses multidrug resistance [1] | Typically the primary chemotherapeutic agent in combinations [3] | PCA + 5-FU: Enhanced G1 phase cell cycle arrest, reduced colony & spheroid formation in liver cancer cells. ABCG2 silencing abrogated this synergy, confirming target [1]. |
| Reported IC₅₀ / Effective Concentrations | Low µM range for specific targets; varies by cell line and derivative [1] [7] | Varies widely; often in nM to low µM range [3] | This compound inhibits PLK1 PBD with IC₅₀ of 500 nM [7]. This compound-carboxylic acid inhibits ABCG2 protease activity with IC₅₀ of 3.09 µM [1]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
Cell Viability and Synergy Assays (CCK-8/MTT):
Target Binding Affinity (Surface Plasmon Resonance - SPR):
Enzymatic Activity Assay:
Functional Drug Efflux Assay (Rhodamine 123 Exclusion):
The anticancer potential of this compound is linked to its ability to modulate specific cancer-related pathways and processes, as illustrated below.
To summarize the developmental status of this compound:
While specific data for purpurogallin is not available in the search results, the following table outlines the core experiments needed for a comprehensive validation guide. You would populate this framework with your own experimental results.
| Validation Stage | Key Experimental Assays | Primary Readouts & Metrics | Purpose in Validation |
|---|---|---|---|
| Initial Target Engagement | Cellular Thermal Shift Assay (CETSA); Drug Affinity Responsive Target Stability (DARTS) | Shift in protein melting temperature (ΔTm); Protection from proteolysis | Confirm compound binds to intended protein target in a cellular or native context [1]. |
| Binding Affinity & Kinetics | Surface Plasmon Resonance (SPR); Isothermal Titration Calorimetry (ITC) | Equilibrium Dissociation Constant (KD); Enthalpy (ΔH) & Entropy (ΔS) changes | Quantify binding strength and characterize the thermodynamic nature of interaction. |
| Functional Activity | Enzyme Inhibition/Activation Assays; Reporter Gene Assays | Half-maximal Inhibitory/Effective Concentration (IC50/EC50) | Measure downstream biological consequences of target engagement. |
| Cellular Target Engagement | Cellular Activity Assays; Phenotypic Screening (e.g., Cell Viability, Apoptosis) | Target modulation at cellular level (e.g., phosphorylation); Phenotypic outcome (e.g., GI50) | Demonstrate functional effect in a relevant disease model [2]. |
| Selectivity Profiling | Selectivity Panels (e.g., kinase panels); Proteome-Wide Profiling (e.g., kinome tree) | Selectivity Score (e.g., # of off-targets with <10x potency vs. primary target) | Identify and quantify off-target interactions to ensure probe specificity [1]. |
The following protocols are generalized from established methodologies for validating small-molecule interactions [1] [2] [3].
To help visualize the complete validation process and the potential cellular effects, the following diagrams use Graphviz to map out the workflows.
This chart outlines the sequential stages of a rigorous target validation process, from initial screening to final confirmation [1] [3].
This diagram illustrates how a compound like this compound might modulate key signaling pathways involved in cell proliferation and survival, based on common anti-cancer mechanisms [2].
Given the lack of specific public data, I suggest the following path forward to create your guide:
This compound is a benzotropolone-containing natural compound found in the nut gall of Quercus spp. Its cytotoxic effects are often selective, targeting specific pathways in abnormal or overactive cells.
The table below summarizes the key experimental findings on its cytotoxicity and mechanisms:
| Cell Line / Model | Observed Cytotoxic / Inhibitory Effects | Key Mechanisms Elucidated | Reference Experimental Models |
|---|
| Bone Marrow-Derived Macrophages (BMMs) | Inhibition of RANKL-induced osteoclast differentiation; no cytotoxicity at effective doses (up to 10 μM) [1]. | Downregulation of c-Fos and NFATc1; suppression of osteoclast marker genes (Acp5, Ctsk, Dcstamp); upregulation of negative regulators Irf8 and Bcl6 [1]. | • Cell Viability: MTT assay [1]. • Differentiation: TRAP staining [1]. • Gene/Protein Expression: Real-time PCR, Western blot [1]. | | BV2 Microglial Cells | Inhibition of LPS-induced neuroinflammation; no cytotoxicity at effective doses (up to 20 μM) [2]. | Suppression of NF-κB (inhibits IκB degradation and p65 translocation) and MAPK signaling pathways; reduced production of NO, PGE2, IL-1β, and TNF-α [2]. | • Cell Viability: MTT assay [2]. • Inflammatory Mediators: Griess assay (NO), ELISA (PGE2, cytokines) [2]. • Pathway Analysis: Western blot [2]. | | In vitro Enzyme Assays | Inhibition of Glutathione S-transferase (GST) activity, among other enzymes [3]. | Direct interaction and inhibition of enzyme function [3]. | • Enzyme Activity: Spectrophotometric assays using substrates like CDNB [3]. |
This pathway diagram summarizes the key mechanistic actions of this compound identified in these studies:
The table below places this compound in context with other well-studied phenolic natural compounds, highlighting differences in their cytotoxic mechanisms and potential therapeutic applications.
| Compound | Reported Cytotoxic Mechanisms | Key Experimental Evidence & Models | Therapeutic Potential & Notes |
|---|
| This compound | Selective inhibition of transcription factors (c-Fos, NFATc1); suppression of NF-κB/MAPK pathways; enzyme inhibition (GST) [1] [3] [2]. | • MTT assay (BMMs, BV2) [1] [2]. • TRAP staining (osteoclasts) [1]. • Western blot / PCR (mechanistic studies) [1] [2]. | Potential for bone loss diseases and neuroinflammation with a selective action profile [1] [2]. | | Cyanidin (Anthocyanidin) | Induction of cell cycle arrest; promotion of mitochondrial apoptosis; modulation of MAPK, caspase-3, and p38 pathways [4]. | • MTT assay (various cancer cell lines) [4]. • Flow cytometry (cell cycle, apoptosis) [4]. • Western blot (protein expression) [4]. | Broad anticancer potential against breast, liver, lung, and other cancers [4]. | | Epigallocatechin-3-gallate (EGCG) | Inactivation of STAT3; sequestration of NF-κB p65; inhibition of HIF-1α/VEGF; induction of heme oxygenase-1; dose-dependent hepatotoxicity [5] [6]. | • MTT/WST assays (various cancer cells) [5]. • Western blot (signaling pathways) [5]. • Isolated rat hepatocytes (mitochondrial membrane potential collapse, ROS) [6]. | Potent anticancer and radioprotective effects, but hepatotoxicity is a significant concern at higher doses [5] [6]. | | Quercetin | Induction of apoptosis via modulation of PI3K/Akt and Fas/FADD pathways; cell cycle arrest [5] [7]. | • MTT assay (various cancer cell lines) [7]. • Flow cytometry (apoptosis) [5]. • Confocal microscopy (cellular internalization of bioconjugates) [7]. | Cytotoxicity can be amplified by bioconjugation. Effects may be differential in cancer vs. normal cells [5] [7]. | | Ellagic Acid | Inhibition of DNA topoisomerases; induction of cell cycle arrest and apoptosis; inhibition of GST and antiplasmodial activity [3]. | • Enzyme inhibition assays (GST, Thioredoxin Reductase) [3]. • Anti-plasmodial activity assays [3]. | Known for cancer chemopreventive properties. Derivatives show enhanced antiplasmodial activity [3]. |
The experimental data cited in this guide rely on standardized and widely accepted methodologies in cell biology and pharmacology.